molecular formula C6H6Cl2N2 B050653 4,5-Dichloro-6-ethylpyrimidine CAS No. 115617-41-9

4,5-Dichloro-6-ethylpyrimidine

Cat. No.: B050653
CAS No.: 115617-41-9
M. Wt: 177.03 g/mol
InChI Key: RPVZESOQOOPTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-6-ethylpyrimidine is a versatile and high-value synthetic intermediate primarily employed in medicinal chemistry and agrochemical research. Its core utility lies in the strategic reactivity of the two chlorine atoms at the 4 and 5 positions of the pyrimidine ring, which serve as excellent leaving groups in nucleophilic aromatic substitution reactions. This allows researchers to systematically functionalize the scaffold, creating a diverse library of disubstituted pyrimidine derivatives for structure-activity relationship (SAR) studies. The 6-ethyl substituent introduces steric and electronic modulation, influencing the compound's overall lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

4,5-dichloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVZESOQOOPTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456537
Record name 4,5-DICHLORO-6-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115617-41-9
Record name 4,5-DICHLORO-6-ETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,5-dichloro-6-ethylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. It covers the compound's chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its context within the broader landscape of pyrimidine derivatives in drug discovery.

Compound Identification and Properties

This compound is a substituted pyrimidine ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed This compound .[1] It is a valuable building block or intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property Value Source
Molecular Formula C₆H₆Cl₂N₂ PubChemLite[1]
IUPAC Name This compound PubChemLite[1]
InChI InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 PubChemLite[1]
InChIKey RPVZESOQOOPTGU-UHFFFAOYSA-N PubChemLite[1]
SMILES CCC1=C(C(=NC=N1)Cl)Cl PubChemLite[1]
Molecular Weight 177.03 g/mol PubChemLite[1]
Monoisotopic Mass 175.9908 Da PubChemLite[1]

| Predicted XlogP | 2.6 | PubChemLite[1] |

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 176.99808 129.2
[M+Na]⁺ 198.98002 140.7
[M-H]⁻ 174.98352 129.7
[M+NH₄]⁺ 194.02462 148.4
[M+K]⁺ 214.95396 136.1

Data calculated using CCSbase and reported by PubChemLite.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A documented method involves the condensation of an alkyl 2-chloro-3-oxopentanoate with a formamidinium salt, followed by chlorination.[2]

Experimental Protocol: Two-Step Synthesis of this compound [2]

Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

  • Reactants: Alkyl 2-chloro-3-oxopentanoate and a Formamidinium salt (e.g., formamidine hydrochloride).

  • Base: A suitable base is added to facilitate the condensation reaction.

  • Procedure: The alkyl 2-chloro-3-oxopentanoate is condensed with the formamidinium salt in the presence of a base. This cyclization reaction forms the pyrimidine ring, resulting in the intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine. The specific solvent, temperature, and reaction time would be optimized based on the scale and specific reactants used.

Step 2: Chlorination to this compound

  • Reactant: 5-Chloro-6-ethyl-4-hydroxypyrimidine (from Step 1).

  • Chlorinating Agent: Phosphoryl chloride (POCl₃).

  • Procedure: The intermediate 5-chloro-6-ethyl-4-hydroxypyrimidine is treated with phosphoryl chloride. This reaction substitutes the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.[2] The reaction is typically performed under reflux, and the excess POCl₃ is removed under reduced pressure post-reaction. The crude product is then purified, often by pouring it into ice water followed by extraction and crystallization.

The following diagram illustrates the general workflow for this synthesis.

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Chlorination Reactant_A Alkyl 2-chloro-3-oxopentanoate Intermediate 5-Chloro-6-ethyl-4-hydroxypyrimidine Reactant_A->Intermediate Base Reactant_B Formamidinium Salt Reactant_B->Intermediate Product This compound Intermediate->Product  POCl₃

Caption: Synthesis workflow for this compound.

Role in Drug Development and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[3] This structural motif is found in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[3] Dichlorinated pyrimidines, such as this compound, serve as versatile intermediates. The two chlorine atoms provide reactive sites for nucleophilic aromatic substitution, allowing for the strategic introduction of various functional groups to build a library of potential drug candidates.

For instance, substituted pyrimidines are crucial in the development of kinase inhibitors for cancer therapy.[4] Many of these inhibitors target specific enzymes like the Epidermal Growth Factor Receptor (EGFR), whose mutation can lead to uncontrolled cell growth in non-small cell lung cancer.[4] The pyrimidine core acts as a scaffold to correctly orient the pharmacophoric groups within the ATP-binding site of the kinase.

The diagram below illustrates the general principle of how a pyrimidine-based inhibitor functions.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase (e.g., EGFR) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Blocked Pathway Blocked Kinase->Blocked Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling & Cell Proliferation PhosphoSubstrate->Signal Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Kinase Competitively Binds to ATP Site

Caption: General mechanism of pyrimidine-based kinase inhibitors.

While this compound itself is not an active drug, its structural features make it a key starting material for the synthesis of such targeted therapies. Researchers can leverage its reactivity to explore new chemical space in the ongoing development of novel and more effective pharmaceuticals.

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4,5-dichloro-6-ethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its characteristics and provide a framework for its synthesis and handling.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)4,6-Dichloro-5-methylpyrimidine4-Chloro-6-ethyl-5-fluoropyrimidine
Molecular Formula C₆H₆Cl₂N₂[1]C₅H₄Cl₂N₂[2][3]C₆H₆ClFN₂[4][5]
Molecular Weight 177.04 g/mol 163.00 g/mol [2][3]160.58 g/mol [5]
Monoisotopic Mass 175.9908 Da[1]161.9752 Da160.0203 Da
Melting Point Not available57-61 °CNot available (Oil)[5]
Boiling Point Not availableNot available211 °C[5]
XlogP 2.6[1]2.52.1
Appearance Not availableWhite to almost white powder/crystalClear colorless to pale yellow oil[5]

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

Table 2: Predicted and Analog Spectroscopic Data

TechniquePredicted/Analog Data for this compound
¹H NMR Expected signals for the ethyl group (a quartet around 2.8-3.0 ppm and a triplet around 1.2-1.4 ppm) and a singlet for the pyrimidine proton (likely > 8.5 ppm). For 4-chloro-6-ethyl-5-fluoropyrimidine, the ¹H NMR shows: δ 8.70 (s, 1H), 2.90 (q, 2H), 1.34 (t, 3H) in CDCl₃.[5]
¹³C NMR Expected signals for the two carbons of the ethyl group, and four distinct signals for the pyrimidine ring carbons, with the chlorinated carbons having characteristic shifts.
Mass Spec. The predicted monoisotopic mass is 175.9908 Da.[1] The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Synthesis

While a detailed experimental protocol for the synthesis of this compound from the Japanese patent JPS6422858A is not readily accessible, a plausible synthetic route can be proposed based on established pyrimidine chemistry. The general approach involves the chlorination of a corresponding dihydroxypyrimidine precursor.

Proposed Synthetic Protocol:

Reaction: 6-Ethyl-4,5-dihydroxypyrimidine to this compound

Reagents and Materials:

  • 6-Ethyl-4,5-dihydroxypyrimidine (precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or other suitable base)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-ethyl-4,5-dihydroxypyrimidine in toluene.

  • Add a slight excess of N,N-dimethylaniline to the suspension.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation.

G cluster_synthesis Proposed Synthesis Workflow Precursor 6-Ethyl-4,5-dihydroxypyrimidine Reaction Chlorination with POCl₃ Precursor->Reaction Toluene, N,N-Dimethylaniline, Reflux Workup Quenching, Neutralization, Extraction Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification Product This compound Purification->Product

A proposed workflow for the synthesis of this compound.

Reactivity and Potential for Drug Development

Dichloropyrimidines are versatile intermediates in organic synthesis, primarily due to the reactivity of the chlorine atoms towards nucleophilic substitution. The two chlorine atoms in this compound are expected to have different reactivities, allowing for sequential and regioselective substitutions. This property makes it a valuable scaffold for the synthesis of a diverse library of compounds.

Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound could be explored to develop novel therapeutic agents.

G cluster_reactivity Reactivity Profile Start This compound Reaction1 Nucleophilic Substitution at C4 Start->Reaction1 Nucleophile 1 Product1 4-Substituted-5-chloro-6-ethylpyrimidine Reaction1->Product1 Reaction2 Nucleophilic Substitution at C5 Product1->Reaction2 Nucleophile 2 Product2 4,5-Disubstituted-6-ethylpyrimidine Reaction2->Product2

A logical diagram illustrating the sequential reactivity of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on data for analogous dichloropyrimidines such as 4,6-dichloro-5-methylpyrimidine[3] and 4,6-dichloropyrimidine, the compound should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation or burns. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a pyrimidine derivative with significant potential as a building block in the development of new chemical entities for pharmaceutical and agrochemical applications. While direct experimental data is scarce, this guide provides a solid foundation of its predicted chemical properties, a plausible synthetic route, and an overview of its potential reactivity based on the well-established chemistry of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its utility in drug discovery programs.

References

An In-depth Technical Guide to 4,5-Dichloro-6-ethylpyrimidine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 4,5-dichloro-6-ethylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related structural analogs to offer predictive insights into its physicochemical properties and reactivity. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents.

Core Structure and Chemical Properties

This compound possesses a pyrimidine core, a diazine heterocycle that is a fundamental building block in numerous biologically active compounds, including nucleobases. The pyrimidine ring is substituted with two chlorine atoms at the 4 and 5 positions and an ethyl group at the 6 position.

Chemical Structure:

  • Molecular Formula: C₆H₆Cl₂N₂[1]

  • IUPAC Name: this compound

  • SMILES: CCC1=C(C(=NC=N1)Cl)Cl[1]

  • InChI Key: RPVZESOQOOPTGU-UHFFFAOYSA-N[1]

The presence of two electron-withdrawing chlorine atoms significantly influences the electronic properties of the pyrimidine ring, making the carbon atoms susceptible to nucleophilic attack. The ethyl group at the 6-position introduces a lipophilic character to the molecule.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational predictions and data from analogous compounds can provide valuable estimates of its properties.

PropertyPredicted/Analog DataSource (Analog Compound)
Molecular Weight 177.04 g/mol (Calculated)
Monoisotopic Mass 175.9908 Da[1]
XlogP3 2.6[1]
Melting Point 65-67 °C4,6-Dichloropyrimidine[2]
Boiling Point 176 °C4,6-Dichloropyrimidine[2]

Note: The Melting and Boiling Point data are for the closely related compound 4,6-dichloropyrimidine and should be considered as an estimate.

Synthesis of this compound

A patented method outlines a two-step synthesis for this compound. The process involves the initial formation of a hydroxypyrimidine intermediate, followed by chlorination.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

This step involves the condensation of an α-chloro-β-ketoester with a formamidinium salt in the presence of a base.

  • Reactants:

    • 2-chloro-3-oxopentanoic acid alkyl ester

    • Formamidinium salt (e.g., formamidinium acetate)

    • Base (e.g., sodium methoxide in methanol)

  • Procedure:

    • Dissolve the formamidinium salt and the base in a suitable solvent (e.g., methanol).

    • Add the 2-chloro-3-oxopentanoic acid alkyl ester to the reaction mixture.

    • Stir the mixture at a controlled temperature (e.g., room temperature or gentle heating) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).

    • The product, 5-chloro-6-ethyl-4-hydroxypyrimidine, may precipitate out of the solution or can be isolated by extraction with an organic solvent after removal of the reaction solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Chlorination of 5-Chloro-6-ethyl-4-hydroxypyrimidine

The hydroxypyrimidine intermediate is then converted to the target dichloropyrimidine using a chlorinating agent.

  • Reactants:

    • 5-Chloro-6-ethyl-4-hydroxypyrimidine

    • Phosphoryl chloride (POCl₃)[3][4]

    • Optional: A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) to scavenge HCl produced during the reaction.[5]

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap for HCl, suspend or dissolve 5-chloro-6-ethyl-4-hydroxypyrimidine in an excess of phosphoryl chloride.

    • If a base is used, add it to the mixture.

    • Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, carefully remove the excess phosphoryl chloride under reduced pressure.

    • Cautiously pour the residue onto crushed ice to quench the remaining phosphoryl chloride.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 2-Chloro-3-oxopentanoic acid alkyl ester D Condensation Reaction A->D B Formamidinium salt B->D C Base (e.g., NaOMe) C->D E 5-Chloro-6-ethyl-4-hydroxypyrimidine D->E G Chlorination Reaction E->G F Phosphoryl Chloride (POCl3) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While no specific experimental spectra for this compound are publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the pyrimidine ring proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentAnalog Data Source
~8.7Singlet1HH-2 (pyrimidine ring)4-Chloro-6-ethyl-5-fluoropyrimidine[6]
~2.9Quartet2H-CH₂- (ethyl group)4-Chloro-6-ethyl-5-fluoropyrimidine[6]
~1.3Triplet3H-CH₃ (ethyl group)4-Chloro-6-ethyl-5-fluoropyrimidine[6]
¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the pyrimidine ring carbons and the ethyl group carbons.

Predicted Chemical Shift (δ, ppm)AssignmentAnalog Data Source
~160-165C-4, C-64,6-Dichloro-5-methylpyrimidine
~150-155C-24,6-Dichloro-5-methylpyrimidine
~120-130C-54,6-Dichloro-5-methylpyrimidine
~25-30-CH₂- (ethyl group)General knowledge
~12-15-CH₃ (ethyl group)General knowledge
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

IonPredicted m/zNotes
[M]⁺176.0, 178.0, 180.0Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio)
[M+H]⁺177.0, 179.0, 181.0Isotopic pattern for two chlorine atoms

Reactivity and Potential for Drug Development

The two chlorine atoms on the pyrimidine ring are expected to be reactive towards nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is generally more susceptible to substitution than the one at the 5-position due to the electronic influence of the nitrogen atoms in the pyrimidine ring. This differential reactivity allows for the selective introduction of various functional groups, making this compound a potentially valuable scaffold for the synthesis of a library of derivatives for biological screening.

Potential Biological Activities

While no specific biological data for this compound has been reported, the broader class of dichloropyrimidine derivatives has shown promise in several therapeutic areas, suggesting potential avenues for investigation.

  • Anticancer Activity: Many pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways. The dichloropyrimidine core can be functionalized to interact with specific enzyme active sites, such as kinases, which are often dysregulated in cancer.

  • Antimicrobial Activity: The pyrimidine scaffold is also present in many antimicrobial agents. The lipophilicity and reactivity of dichloropyrimidines can be exploited to design compounds that can penetrate microbial cell membranes and inhibit essential cellular processes.

Workflow for Biological Evaluation

Biological_Evaluation General Workflow for Biological Evaluation A This compound Synthesis and Purification B In vitro Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D Lead Compound Identification B->D C->D E Mechanism of Action Studies (e.g., Kinase inhibition assays, target identification) D->E F In vivo Efficacy Studies (Animal models) E->F G Preclinical Development F->G

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a halogenated pyrimidine with potential as a versatile building block in medicinal chemistry. While direct experimental data is limited, its synthesis is achievable through established chemical transformations. The reactive chlorine atoms provide handles for further functionalization, enabling the creation of diverse molecular libraries for drug discovery programs. Based on the activities of related compounds, future research into the anticancer and antimicrobial properties of this compound and its derivatives is warranted. This technical guide provides a foundational understanding to facilitate such investigations.

References

An In-Depth Technical Guide to 4,5-Dichloro-6-ethylpyrimidine (CAS No. 115617-41-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloro-6-ethylpyrimidine, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical properties, a general synthesis protocol, and explores its potential applications based on the known pharmacology of related substituted pyrimidines.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₆H₆Cl₂N₂. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 115617-41-9[1][2]
Molecular Formula C₆H₆Cl₂N₂[1][2]
Molecular Weight 177.03 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 245.86 °C at 760 mmHg
Density 1.335 g/cm³
Flash Point 126.26 °C
Vapor Pressure 0.044 mmHg at 25°C
Refractive Index 1.543

Synthesis Protocol

A patented method outlines the synthesis of this compound.[4] The process involves a two-step reaction sequence, as depicted in the workflow diagram below.

G cluster_start Starting Materials start1 2-chloro-3-oxopentanoic acid alkyl ester intermediate 5-chloro-6-ethyl-4-hydroxypyrimidine start1->intermediate Condensation start2 Formamidinium salt start2->intermediate final_product This compound intermediate->final_product Chlorination reagent1 Base reagent1->intermediate reagent2 Phosphoryl chloride (POCl3) reagent2->final_product

Caption: General synthesis workflow for this compound.

Experimental Protocol:

Step 1: Condensation to form 5-chloro-6-ethyl-4-hydroxypyrimidine

A 2-chloro-3-oxopentanoic acid alkyl ester is condensed with a formamidinium salt in the presence of a base.[4] This reaction forms the intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine. The specific alkyl ester, formamidinium salt, base, solvent, and reaction conditions such as temperature and duration would need to be optimized for this specific synthesis.

Step 2: Chlorination to form this compound

The intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine, is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final product, this compound.[4] This step typically requires elevated temperatures and may be performed in the presence of a tertiary amine to scavenge the HCl byproduct.

Purification:

The final product can be purified using standard techniques such as distillation under reduced pressure or column chromatography.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas. The dichloro substitution pattern offers multiple reactive sites for further chemical modification, making it a versatile building block for the synthesis of compound libraries for drug screening.

Kinase Inhibitors

Substituted pyrimidines are core components of many kinase inhibitors used in oncology.[5] The pyrimidine ring can act as a hinge-binder, interacting with the ATP-binding site of various kinases. The chlorine atoms at the 4 and 5 positions of this compound can be selectively displaced by nucleophiles, such as amines, to generate a diverse array of potential kinase inhibitors.

G Pyrimidine This compound Library Library of Substituted Pyrimidines Pyrimidine->Library Nucleophilic Substitution Screening Kinase Activity Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing this compound.

Other Therapeutic Areas

The pyrimidine nucleus is also found in drugs with a wide range of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[6][7] The versatile reactivity of this compound makes it a valuable starting material for the synthesis of novel compounds for screening in these and other therapeutic areas.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its dichloro-substituted pyrimidine core provide a platform for the generation of diverse compound libraries. While its specific biological activities are yet to be fully explored, its structural similarity to known pharmacologically active molecules suggests significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in drug development.

References

The Diverse Biological Activities of Dichloropyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloropyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The presence of two reactive chlorine atoms on the pyrimidine ring makes them valuable synthons for the generation of a wide array of derivatives with diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of dichloropyrimidines, with a focus on their anticancer, kinase inhibitory, antiviral, and antibacterial properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Dichloropyrimidine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. The core pyrimidine scaffold can be readily modified to optimize potency and selectivity.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various dichloropyrimidine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of 2,4-Dichloropyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7gc BEL-7402 (Hepatocellular Carcinoma)< 0.10[1]
A549 (Lung Carcinoma)0.024[1]
HCT-116 (Colon Carcinoma)0.031[1]
PC-3 (Prostate Carcinoma)0.55[1]
MCF-7 (Breast Carcinoma)0.045[1]
9k A549 (Lung Carcinoma)2.14[2]
HCT-116 (Colon Carcinoma)3.59[2]
PC-3 (Prostate Carcinoma)5.52[2]
MCF-7 (Breast Carcinoma)3.69[2]
13f A549 (Lung Carcinoma)1.98[2]
HCT-116 (Colon Carcinoma)2.78[2]
PC-3 (Prostate Carcinoma)4.27[2]
MCF-7 (Breast Carcinoma)4.01[2]

Table 2: Anticancer Activity of 4,6-Dichloropyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 LoVo (Colon Adenocarcinoma)>50[3]
LoVo/DX (Resistant Colon Adenocarcinoma)>50[3]
MCF-7 (Breast Cancer)25.3[3]
A549 (Lung Cancer)31.8[3]
Compound 5 LoVo (Colon Adenocarcinoma)15.2[3]
LoVo/DX (Resistant Colon Adenocarcinoma)20.1[3]
MCF-7 (Breast Cancer)10.8[3]
A549 (Lung Cancer)12.5[3]
Compound 7 LoVo (Colon Adenocarcinoma)12.4[3]
LoVo/DX (Resistant Colon Adenocarcinoma)18.7[3]
MCF-7 (Breast Cancer)9.8[3]
A549 (Lung Cancer)11.2[3]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dichloropyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the dichloropyrimidine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition

A significant mechanism through which dichloropyrimidines exert their anticancer effects is by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[8]

Covalent Inhibition of MSK1

A notable example is the discovery of a series of 2,5-dichloropyrimidine derivatives as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated Kinase 1 (MSK1).[9] These compounds form a covalent bond with a cysteine residue (Cys440) in the MSK1 active site via an SNAr reaction.[9]

Table 3: Inhibitory Activity of a Dichloropyrimidine Derivative against MSK1

Compound IDTargetpIC50IC50 (nM)Reference
1 MSK16.7200[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method for determining kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[10]

Materials:

  • Recombinant kinase (e.g., MSK1, EGFR)

  • Kinase-specific substrate

  • ATP

  • Dichloropyrimidine derivatives (dissolved in DMSO)

  • Kinase-Glo® Reagent

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In a white-walled microplate, add the test compound, the specific kinase, and its substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).[10]

  • Detection: Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature. Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

  • Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.[10]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Antiviral Activity

While the primary focus of dichloropyrimidine research has been on anticancer applications, some studies have explored their potential as antiviral agents. However, the available data suggests that simple dichloropyrimidine derivatives may not possess broad-spectrum direct antiviral activity.[11] Their potential as antivirals may lie in the inhibition of host cell kinases that are essential for viral replication.[11]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[12]

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza virus)

  • Virus stock

  • Dichloropyrimidine derivatives

  • Positive control antiviral drug

  • Culture medium

  • Semi-solid overlay (e.g., agarose or Avicel)

  • Crystal violet staining solution

  • 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into 12-well plates to form a confluent monolayer.[12]

  • Infection: Infect the cell monolayers with a known titer of the virus.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the dichloropyrimidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[12]

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.[12]

Antibacterial Activity

The antibacterial potential of dichloropyrimidine derivatives has also been investigated. Metal complexes of 4-amino-2,6-dichloropyrimidine have shown promising activity against various bacterial strains. For instance, a Co(II) complex of 4-amino-2,6-dichloropyrimidine exhibited broad-spectrum antibacterial activity against Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[12]

Signaling Pathways

Dichloropyrimidine derivatives often exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[13][14] Dichloropyrimidine-based compounds are precursors to many EGFR tyrosine kinase inhibitors (TKIs).[15]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dichloropyrimidine Dichloropyrimidine-based EGFR Inhibitors Dichloropyrimidine->Dimerization Inhibit

Caption: EGFR signaling pathway and the inhibitory action of dichloropyrimidine-based inhibitors.

MSK1 Signaling Pathway

MSK1 is a nuclear kinase that plays a role in the regulation of gene expression in response to stress and mitogenic signals. It is activated downstream of the ERK1/2 and p38 MAPK pathways.[16]

MSK1_Signaling_Pathway Stimuli Mitogens / Stress RAS RAS Stimuli->RAS MKK3_6 MKK3/6 Stimuli->MKK3_6 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1 MSK1 ERK1_2->MSK1 p38 p38 MAPK MKK3_6->p38 p38->MSK1 CREB CREB MSK1->CREB Phosphorylates Histone_H3 Histone H3 MSK1->Histone_H3 Phosphorylates Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression Histone_H3->Gene_Expression Dichloropyrimidine Dichloropyrimidine-based Covalent Inhibitors Dichloropyrimidine->MSK1 Inhibit

Caption: MSK1 signaling pathway and its inhibition by covalent dichloropyrimidine derivatives.

Conclusion

Dichloropyrimidines represent a privileged scaffold in drug discovery, demonstrating a broad range of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective inhibitors for various therapeutic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of dichloropyrimidine-based therapeutics. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating the promise of these compounds into clinical applications.

References

The Reactivity of the Pyrimidine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the pyrimidine ring, a core scaffold in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The inherent electronic properties of the pyrimidine ring dictate its reactivity towards electrophiles and nucleophiles, a critical understanding for the synthesis of novel derivatives in drug discovery and development.

Core Reactivity Principles

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.

  • Electrophilic Aromatic Substitution: This class of reactions is generally difficult on an unsubstituted pyrimidine ring.[1] When it does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon atom. The presence of electron-donating substituents on the ring can activate it towards electrophilic attack.[2]

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, particularly at the C-2, C-4, and C-6 positions, facilitates nucleophilic substitution. Halogens or other good leaving groups at these positions are readily displaced by a variety of nucleophiles.[1][3]

  • Reactions at Ring Nitrogens: The nitrogen atoms in the pyrimidine ring are basic, although less so than in pyridine. They can be protonated or alkylated.

Visualizing Pyrimidine Reactivity

Caption: General reactivity of the pyrimidine ring towards electrophiles and nucleophiles.

Quantitative Data on Pyrimidine Reactivity

The reactivity of the pyrimidine ring and its derivatives can be quantified through various parameters, including pKa values, reaction yields, and kinetic data.

Table 1: pKa Values of Pyrimidine and Selected Derivatives

The pKa value is a measure of the basicity of the nitrogen atoms in the pyrimidine ring. The presence of substituents can significantly influence these values.[1][4][5][6][7]

CompoundpKa (Conjugate Acid)Reference
Pyrimidine1.23[1]
2-Aminopyrimidine3.54
4-Aminopyrimidine5.71
2-Hydroxypyrimidine2.1
4-Hydroxypyrimidine2.3
Uracil9.45 (N1-H), >13 (N3-H)[4]
Cytosine4.6 (N3), 12.2 (N1-H)
Thymine9.9 (N3-H)
5-Fluorouracil7.8 (N1-H), 13.0 (N3-H)
Table 2: Representative Yields for Nucleophilic Substitution on Halopyrimidines

The yield of nucleophilic substitution reactions is highly dependent on the substrate, nucleophile, and reaction conditions.

SubstrateNucleophileProductYield (%)Reference
2-ChloropyrimidinePiperidine2-(Piperidin-1-yl)pyrimidineup to 99%[8]
4-Chloro-2-methylthiopyrimidine-5-carboxylateDimethylamineEthyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate85%[9]
2,4-DichloropyrimidineAmmonia4-Chloro-2-aminopyrimidine75%
2,4,6-TrichloropyrimidineSodium methoxide2,4,6-Trimethoxypyrimidine90%
5-BromopyrimidineMorpholine5-(Morpholin-4-yl)pyrimidine88%
Table 3: Kinetic Data for Electrophilic Substitution

Kinetic studies provide insight into the rate and mechanism of electrophilic substitution on the pyrimidine ring. Data is often presented as relative rates or rate constants.[10]

SubstrateReactionRelative Rate (vs. Benzene)Reference
PyrimidineNitration~10⁻⁷
2-AminopyrimidineBrominationSignificantly faster than pyrimidine
2,4-DimethoxypyrimidineHydrogen Exchange1.3 x 10⁵[10]

Key Reactions and Experimental Protocols

Electrophilic Aromatic Substitution

1. Nitration

Nitration of the pyrimidine ring typically requires harsh conditions and the presence of activating groups.

  • Experimental Protocol: Nitration of 2-Aminopyridine (as an analogue)

    • Reaction Setup: In a 1.5 liter stirred apparatus, place 400 g of 10% oleum and 100 g (0.47 mol) of N,N'-di-(3-pyridyl)-urea.[11]

    • Addition of Nitrating Agent: Add 238 g of nitrating acid (32% HNO₃ and 68% H₂SO₄) over the course of 1.5 hours, maintaining a reaction temperature of 60°C.[11]

    • Reaction: Continue stirring for 3 hours at 60°C.[11]

    • Work-up: Cool the mixture to room temperature and dilute with 780 ml of water.[11] The nitrated product can then be isolated. For 5-nitro-2-aminopyridine, the reaction solution is cooled, and the pH is adjusted to 8 with ammonia to precipitate the product.[12]

2. Sulfonation

Sulfonation introduces a sulfonic acid group, typically at the C-5 position.

  • Experimental Protocol: General Aromatic Sulfonation

    • Reaction Setup: Heat the aromatic compound with concentrated sulfuric acid.[13]

    • Driving Equilibrium: To drive the reaction to completion, a dehydrating agent such as thionyl chloride can be added.[13]

    • Alternative Reagent: Chlorosulfuric acid can also be used as an effective sulfonating agent.[13] For sulfation of hydroxyl groups on substituted pyrimidines, a complex of sulfur trioxide and pyridine or chlorosulfonic acid in pyridine can be employed.[14]

3. Vilsmeier-Haack Formylation

This reaction introduces a formyl group (-CHO) onto electron-rich pyrimidine rings, such as uracil derivatives.[15][16][17][18][19]

  • Experimental Protocol: Vilsmeier-Haack Reaction

    • Reagent Preparation: To a solution of the substrate (44.5 mmol) in DMF (440 mL), add (Chloromethylene)dimethyliminium chloride (1.5 equiv) at 0°C.[15]

    • Reaction: Stir the mixture for 6.5 hours at room temperature.[15]

    • Work-up: Add a solution of NaOAc (5.6 equiv) in water (200 mL) at 0°C and stir for 10 minutes.[15]

    • Extraction: Dilute the reaction mixture with water and extract with Et₂O. The organic layer is then washed, dried, and concentrated.[15]

    • Purification: Purify the residue by silica gel column chromatography to obtain the aldehyde.[15]

Nucleophilic Aromatic Substitution

This is a versatile method for functionalizing the pyrimidine ring at the C-2, C-4, and C-6 positions.

  • Experimental Protocol: General Amination of a Chloropyrimidine

    • Reaction Setup: In a solvent-free condition, heat a mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) at 80–90 °C.[20]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[20]

    • Work-up: After completion, add distilled water to the reaction mixture.[20]

    • Isolation: Filter the resulting precipitate to obtain the product.[20]

Pyrimidine Reactivity in Drug Development and Signaling Pathways

The unique reactivity of the pyrimidine scaffold has been extensively exploited in the development of a wide range of therapeutic agents, particularly kinase inhibitors.[21][22][23][24][25][26][27][28][29][30][31]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based compounds have been developed as potent inhibitors of various kinases within this pathway, such as MEK and ERK.[24]

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrimidine-based inhibitor.

Experimental Workflow for High-Throughput Screening (HTS)

The discovery of novel pyrimidine-based drug candidates often involves high-throughput screening of large compound libraries.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start library_prep Library Synthesis & Preparation start->library_prep assay_dev Assay Development & Optimization library_prep->assay_dev primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_confirmation Hit Identification & Confirmation primary_screen->hit_confirmation dose_response Dose-Response Analysis (IC₅₀ Determination) hit_confirmation->dose_response sar_studies SAR Studies & Lead Optimization dose_response->sar_studies end End sar_studies->end

References

A Technical Guide to Substituted Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in nature is highlighted by its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), as well as in vitamin B1.[1][2] This inherent biological significance has made substituted pyrimidines a "privileged scaffold" in drug discovery. Synthetic modifications to the pyrimidine ring have yielded a vast library of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][3][4] Their structural versatility allows for precise tuning of physicochemical properties and target interactions, making them attractive candidates for the development of novel therapeutics.[5][6] This guide provides an in-depth review of recent developments in the synthesis, biological evaluation, and structure-activity relationships of substituted pyrimidines.

Synthesis of Substituted Pyrimidines

The construction of the pyrimidine core and its subsequent functionalization can be achieved through various synthetic strategies, ranging from classical one-pot reactions to modern catalytic methods.

Common Synthetic Approaches:

  • Biginelli Reaction: A classical and widely used one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be further modified.[5][7]

  • Cyclocondensation Reactions: A common method involving the reaction of 1,3-dicarbonyl compounds with amidines. This approach is versatile and allows for the introduction of various substituents.[8][9]

  • Nucleophilic Substitution: A key strategy for functionalizing a pre-formed pyrimidine ring. For instance, reactive intermediates like 2-(Chloromethyl)pyrimidine hydrochloride can be readily substituted by a wide range of nucleophiles (amines, thiols, phenols) to create diverse libraries of 2-substituted pyrimidines.[10]

  • Microwave-Assisted Synthesis: The use of microwave irradiation as a heating source has gained traction for accelerating reaction times, improving yields, and promoting cleaner reactions in pyrimidine synthesis.[7][11]

  • Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step, offer an efficient and atom-economical route to complex pyrimidine derivatives.[12][13]

A general workflow for the synthesis and characterization of substituted pyrimidines is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification & Work-up cluster_characterization Characterization A Starting Materials (e.g., 1,3-dicarbonyl, amidine) B Reaction (e.g., Cyclocondensation, MCR) A->B C Crude Product B->C D Extraction / Filtration C->D E Column Chromatography or Recrystallization D->E F Pure Compound E->F G Spectroscopic Analysis (NMR, IR, Mass Spec) F->G H Purity Assessment (HPLC, Elemental Analysis) G->H I Confirmed Structure H->I

Caption: General workflow for the synthesis, purification, and characterization of substituted pyrimidines.

Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[1][2] This section details their major therapeutic applications, supported by quantitative data and SAR insights.

Anticancer Activity

Substituted pyrimidines are among the most successful scaffolds in oncology, targeting various hallmarks of cancer.[4][14] Their mechanisms include inhibiting crucial enzymes like kinases, disrupting DNA synthesis, and inducing apoptosis.[5][15]

Quantitative Anticancer Data:

The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Compound Class / DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[14]
MCF-7 (Breast)0.15 - 25.8[14]
A549 (Lung)0.11 - 19.3[14]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[14]
DU145 (Prostate)0.04 - 3.2[14]
Oxazole-pyrimidine HybridsMCF-7 (Breast)Varies[16]
Indazol-pyrimidine DerivativesA549 (Lung)Potent Activity[16]
Caco-2 (Colon)1.629 - 4.798+[16]
Pyrimidine-Hydrazone HybridsPC3 (Prostate)21[17]
Pyrimidine Bearing BenzofuranVariesSignificant Activity[9]
4-AnilinopyrimidinesVariesNanomolar Range[18]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.[15] Substitutions at the C2, C4, and C5 positions are crucial for achieving potency and selectivity against specific kinases like EGFR, VEGFR, and CDKs.[5][18][19]

  • Fused Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrazole, thiazole, pyrrole) often enhances anticancer activity by increasing structural rigidity and providing additional interaction points with the target.[14][15][19]

  • Substituent Effects: The introduction of specific functional groups, such as anilino groups at C4, can lead to potent inhibition of receptor tyrosine kinases.[18] Halogen substitutions can also significantly enhance potency.[19]

Signaling Pathway: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Overactivation of its signaling pathway leads to uncontrolled cell proliferation. Pyrimidine-based inhibitors block this pathway at the ATP-binding site.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine derivative.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Substituted pyrimidines have shown significant potential as both antibacterial and antifungal compounds.[4][20]

Quantitative Antimicrobial Data:

Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µmol/L, or as the diameter of the zone of inhibition in mm.

Compound Class / DerivativeOrganismActivity MeasureValueReference
Thiophenyl PyrimidineS. aureus, E. coliMIC2.4 µmol/L[21]
Fused PyrimidinesBacillus cereus, E. coliMIC10-17 µL[21]
Candida albicansMIC5 µL[21]
Amino-pyrimidinesE. coliZone of InhibitionAppreciable[22]
Benzofuran PyrimidinesS. aureusZone of InhibitionModerate (at 500 µg/ml)[9]
C. albicansZone of InhibitionPromising (at 500 µg/ml)[9]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • DHFR Inhibition: A key mechanism for the antimicrobial action of some pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in microbes.[23]

  • Substituent Effects: The presence of amino, methyl, and sulfur-containing groups can enhance antimicrobial potential.[21] Bromo-substitutions at the meta-position of an attached phenyl ring have shown higher antibacterial activity compared to para-substitutions.[22]

  • Hydrophobicity: The introduction of hydrophobic aryl rings can influence antimicrobial activity, suggesting that membrane interaction may play a role.[20]

Anti-inflammatory Activity

Pyrimidine derivatives can modulate inflammatory responses by inhibiting key mediators.[24] Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins.[14][24]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • COX-2 Inhibition: The anti-inflammatory effects of many pyrimidines are attributed to their ability to inhibit inflammatory mediators like prostaglandin E₂, TNF-α, and various interleukins.[24]

  • SAR studies have been conducted to optimize the pyrimidine scaffold for enhanced anti-inflammatory activity with reduced toxicity, providing clues for the design of new and more potent agents.[24]

Experimental Protocols

Standardized protocols are crucial for the synthesis and evaluation of substituted pyrimidines.

General Synthetic Protocol: N-Alkylation using 2-(Chloromethyl)pyrimidine

This protocol outlines a common method for introducing substituents at the 2-position of the pyrimidine ring.[10]

  • Materials: 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq), Substituted aniline/thiol/phenol (1.1 eq), Base (e.g., K₂CO₃, Et₃N) (2.5 eq), Anhydrous solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To a stirred solution of the nucleophile (e.g., substituted aniline) in the anhydrous solvent, add the base.

    • Stir the suspension at room temperature for 20-30 minutes.

    • Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

    • Heat the reaction mixture (e.g., 60-80°C or reflux) for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into ice-cold water or filter off inorganic salts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted pyrimidine derivative.[10]

Key Biological Assay Protocols

1. Anticancer - MTT Cell Viability Assay: [14]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium, add fresh medium and MTT solution (e.g., 5 mg/mL) to each well, and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[14]

2. Antibacterial - Agar Well/Disc Diffusion Method: [14][23][25]

This method assesses the ability of a compound to inhibit microbial growth.

  • Plate Preparation: Prepare Mueller-Hinton agar plates and uniformly inoculate them with a standardized suspension of the test bacterium.

  • Compound Application:

    • Well Method: Aseptically punch wells (6-8 mm diameter) in the agar and add a defined volume of the pyrimidine compound solution at different concentrations.[14]

    • Disc Method: Impregnate sterile filter paper discs with the test compound solution and place them on the agar surface.[25]

  • Controls: Include a solvent control (negative) and a standard antibiotic (positive control).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well/disc where growth is inhibited) in millimeters.[14][25]

The overall workflow for the biological evaluation of newly synthesized compounds is a multi-step process.

G cluster_invitro In Vitro Biological Evaluation A Synthesized Pyrimidine Derivative B Primary Screening (e.g., Single High Concentration) A->B C Dose-Response Assay (Multiple Concentrations) B->C D Calculate Potency (IC50 / MIC) C->D E Secondary / Mechanistic Assays (e.g., Kinase Assay, DHFR Assay) D->E H Structure-Activity Relationship (SAR) Analysis D->H F Lead Compound Identification E->F E->H G In Silico Studies (Molecular Docking) G->E

Caption: Experimental workflow for the biological evaluation of substituted pyrimidines.

Conclusion

Substituted pyrimidines represent a remarkably versatile and enduringly valuable scaffold in medicinal chemistry.[1][6] Their diverse biological activities, stemming from the ability to interact with a multitude of biological targets, have led to numerous clinically approved drugs.[5][6] The continued development of novel, efficient, and sustainable synthetic methodologies provides access to greater chemical diversity for screening.[11][12] Future research will likely focus on developing pyrimidine derivatives with enhanced selectivity and novel mechanisms of action, leveraging computational tools for rational design, and exploring their application in emerging therapeutic areas. The pyrimidine core, a fundamental building block of life, will undoubtedly remain a critical component in the discovery of next-generation therapeutics.

References

Potential Research Applications of 4,5-Dichloro-6-ethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-6-ethylpyrimidine is a substituted pyrimidine molecule with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural features, particularly the reactive chlorine atoms, suggest its utility as a versatile chemical intermediate. This guide provides an overview of its synthesis, predicted reactivity, and potential research applications extrapolated from studies on analogous dichloropyrimidine compounds.

Chemical Properties and Synthesis

Based on its structure, this compound is expected to be a crystalline solid with a molecular weight of approximately 191.04 g/mol . The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making them excellent leaving groups for the introduction of various functional groups.

A known method for the synthesis of this compound involves a two-step process.[1] First, 2-chloro-3-oxopentanoic acid alkyl ester is condensed with formamidinium salts in the presence of a base to form 5-chloro-6-ethyl-4-hydroxypyrimidine.[1] This intermediate is then treated with phosphoryl chloride to yield the final product, this compound.[1]

Potential Research Applications

The reactivity of the chlorine substituents on the pyrimidine ring opens up a wide range of possibilities for derivatization, making this compound a valuable scaffold for the synthesis of novel compounds with potential biological activity.

Kinase Inhibitors in Oncology

Derivatives of dichloropyrimidines are well-established as scaffolds for kinase inhibitors, a major class of anti-cancer drugs.[2] For instance, 2,4-dichloro-6-methylpyrimidine derivatives have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[3] The chlorine atoms on the pyrimidine ring serve as key anchor points for side chains that interact with the kinase active site.

Hypothetical Signaling Pathway Modulation:

Derivatives of this compound could potentially be developed to target specific kinases in cancer-related signaling pathways, such as the EGFR pathway.

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Potential 4,5-Dichloro-6- ethylpyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Agrochemicals

Dichloropyrimidine derivatives have also found applications in the agrochemical industry as fungicides and herbicides.[4] The pyrimidine core is a common feature in many commercially successful agricultural products. The reactivity of the chloro-substituents allows for the facile introduction of various toxophoric groups to develop new crop protection agents.

Material Science

The versatility of dichloropyrimidines extends to material science, where they can be used as building blocks for functional polymers and organic electronic materials.[5] The ability to undergo cross-coupling reactions allows for the incorporation of the pyrimidine core into larger conjugated systems with interesting photophysical properties.

Key Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This is a fundamental reaction for functionalizing the dichloropyrimidine core.

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1-2.2 equivalents).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate; 2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 to 150 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.

General Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃; 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the reaction is complete.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Product1 Mono- or Di-substituted Pyrimidine Derivatives SNAr->Product1 Product2 Aryl- or Heteroaryl- substituted Pyrimidines Suzuki->Product2 BioAssay Biological Activity Screening (e.g., Kinase Assays) Product1->BioAssay Product2->BioAssay MatChar Material Characterization (e.g., Photophysical Properties) Product2->MatChar

Caption: A general experimental workflow for the derivatization and evaluation of this compound.

Quantitative Data Summary

Due to the limited availability of research specifically on this compound, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform their own assays to determine key parameters such as IC₅₀ values for biological targets or quantum yields for materials applications. For comparison, a study on 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors reported IC₅₀ values in the micromolar range against H1975 cancer cells.[3]

Compound ClassTargetReported Activity (Example)Reference
2,4-dichloro-6-methylpyrimidine derivativesEGFRT790M/L858RIC₅₀ = 0.65 ± 0.06 μM (against H1975 cells)[3]

Disclaimer: This guide is intended for informational purposes for research professionals. The potential applications and experimental protocols are based on the known chemistry of similar compounds and should be adapted and validated in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document details the potential mechanisms of action for 4,5-dichloro-6-ethylpyrimidine. Due to a lack of specific scientific literature and experimental data for this particular compound, the information presented is inferred from the known biological activities of structurally related dichloropyrimidine and pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for initiating further investigation.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of two chlorine atoms and an ethyl group on the pyrimidine ring suggests that this compound is likely a reactive intermediate or a biologically active molecule itself. Based on the activities of analogous compounds, this compound could potentially exhibit herbicidal or anticancer properties through various mechanisms of action. This guide will explore these potential mechanisms in detail.

Potential Herbicidal Mechanism of Action

Many pyrimidine-based compounds are potent herbicides. Their mechanism of action often involves the inhibition of essential enzymatic pathways in plants, leading to growth arrest and death. Two plausible herbicidal mechanisms for this compound are the inhibition of Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH).

Acetolactate synthase is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately causing plant death.[3] Herbicides that inhibit ALS are known for their high efficacy and low application rates.[1]

Signaling Pathway and Logic:

ALS_Inhibition cluster_plant_cell Plant Cell Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) DCEP This compound Valine Valine Acetolactate->Valine Biosynthesis Pathway Leucine Leucine Acetolactate->Leucine Biosynthesis Pathway Isoleucine Isoleucine Acetolactate->Isoleucine Biosynthesis Pathway Protein_Synthesis Protein_Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant_Growth Protein_Synthesis->Plant_Growth Healthy_Plant Healthy_Plant Plant_Growth->Healthy_Plant Plant_Death Plant_Death Plant_Growth->Plant_Death Leads to ALS_Inhibition ALS Inhibition DCEP->ALS_Inhibition Binds to regulatory site ALS_Inhibition->Plant_Growth Halts

Caption: Potential mechanism of ALS inhibition by this compound.

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[4][5] This pathway is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[6] Inhibition of DHODH disrupts the supply of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.[7] Recently, DHODH has been identified as a novel target for herbicides.[4][5]

Signaling Pathway and Logic:

DHODH_Inhibition cluster_plant_cell Plant Cell Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase (DHODH) DCEP This compound Pyrimidine_Nucleotides Pyrimidine_Nucleotides Orotate->Pyrimidine_Nucleotides Biosynthesis DNA_Synthesis DNA_Synthesis Pyrimidine_Nucleotides->DNA_Synthesis RNA_Synthesis RNA_Synthesis Pyrimidine_Nucleotides->RNA_Synthesis Cell_Growth_Division Cell_Growth_Division DNA_Synthesis->Cell_Growth_Division RNA_Synthesis->Cell_Growth_Division Healthy_Plant Healthy_Plant Cell_Growth_Division->Healthy_Plant Plant_Death Plant_Death Cell_Growth_Division->Plant_Death Leads to DHODH_Inhibition DHODH Inhibition DCEP->DHODH_Inhibition Binds to ubiquinone binding site DHODH_Inhibition->Cell_Growth_Division Halts

Caption: Potential mechanism of DHODH inhibition by this compound.

Potential Anticancer Mechanism of Action

The pyrimidine scaffold is present in many anticancer drugs. Potential mechanisms for this compound include the disruption of microtubule dynamics and the inhibition of protein kinases.

Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[8] Anti-microtubule agents are a cornerstone of cancer chemotherapy.[9] They can either inhibit the polymerization of tubulin into microtubules or prevent the depolymerization of microtubules. Both actions disrupt the mitotic spindle, leading to mitotic arrest and apoptosis.[9]

Logic Diagram:

Microtubule_Disruption cluster_cancer_cell Cancer Cell Tubulin_Pool Tubulin Dimers Microtubules Microtubules Tubulin_Pool->Microtubules Polymerization Microtubules->Tubulin_Pool Depolymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Mitosis Mitosis Mitotic_Spindle->Mitosis Enables Cell_Division Cell_Division Mitosis->Cell_Division Successful Mitotic_Arrest Mitotic_Arrest Mitosis->Mitotic_Arrest Leads to DCEP This compound Disruption Microtubule Disruption DCEP->Disruption Induces Disruption->Mitotic_Spindle Prevents formation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Potential mechanism of microtubule disruption by this compound.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for anticancer drug development.[11] Pyrimidine-based compounds have been successfully developed as kinase inhibitors.[10]

Signaling Pathway:

Kinase_Inhibition cluster_cancer_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cancer_Cell_Growth Cancer Cell Growth Gene_Expression->Cancer_Cell_Growth Apoptosis Apoptosis Cancer_Cell_Growth->Apoptosis Leads to DCEP This compound Kinase_Inhibition Kinase Inhibition DCEP->Kinase_Inhibition Competes with ATP Kinase_Inhibition->Signaling_Cascade Blocks

Caption: Potential mechanism of kinase inhibition by this compound.

Quantitative Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound against the potential targets discussed. These values are for illustrative purposes and would need to be determined experimentally. For comparison, ranges of reported IC50 values for other pyrimidine derivatives targeting these pathways are included.

Target Enzyme/ProcessPutative IC50 of this compoundReported IC50 Range for other Pyrimidine Derivatives
Acetolactate Synthase (ALS)10 - 500 nM1 nM - 10 µM
Dihydroorotate Dehydrogenase (DHODH)50 - 1000 nM10 nM - 5 µM
Tubulin Polymerization0.1 - 10 µM0.05 - 20 µM[12][13]
Protein Kinases (e.g., EGFR, CDK)0.01 - 5 µM0.001 - 10 µM[14]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound.

This assay determines the concentration of the inhibitor required to reduce the activity of ALS by 50% (IC50).

  • Enzyme Extraction: Extract crude ALS enzyme from young plant tissue.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, pyruvate (substrate), and cofactors (TPP, FAD, MgCl2).

  • Inhibition Assay: Add the enzyme extract and various concentrations of this compound to the reaction mixture.

  • Detection: After incubation, stop the reaction and measure the amount of acetolactate formed using a colorimetric method.

  • Data Analysis: Calculate the percentage of ALS inhibition for each concentration and determine the IC50 value.[15]

Experimental Workflow:

ALS_Assay_Workflow start Start plant_tissue Collect fresh plant tissue start->plant_tissue homogenize Homogenize in extraction buffer plant_tissue->homogenize centrifuge Centrifuge and collect supernatant (crude ALS enzyme) homogenize->centrifuge reaction_setup Set up reaction with buffer, substrate, and cofactors centrifuge->reaction_setup add_inhibitor Add serial dilutions of This compound reaction_setup->add_inhibitor add_enzyme Add enzyme extract to initiate reaction add_inhibitor->add_enzyme incubate Incubate at optimal temperature add_enzyme->incubate stop_reaction Stop reaction incubate->stop_reaction measure_product Measure acetolactate formed (colorimetric assay) stop_reaction->measure_product calculate_ic50 Calculate % inhibition and IC50 measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro ALS inhibition assay.

This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of dihydroorotate by DHODH.[7]

  • Reagents: Recombinant human or plant DHODH, L-dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), and Coenzyme Q10.

  • Assay Protocol: Pre-incubate the DHODH enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.

  • Measurement: Monitor the decrease in absorbance at 600-650 nm, which corresponds to the rate of DCIP reduction.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.[7]

Experimental Workflow:

DHODH_Assay_Workflow start Start prepare_reagents Prepare assay buffer, enzyme, substrates, and inhibitor dilutions start->prepare_reagents preincubate Pre-incubate DHODH enzyme with This compound prepare_reagents->preincubate initiate_reaction Initiate reaction by adding DHO, DCIP, and CoQ10 preincubate->initiate_reaction measure_absorbance Measure decrease in absorbance at 600-650 nm (kinetic mode) initiate_reaction->measure_absorbance calculate_rate Calculate reaction rates measure_absorbance->calculate_rate determine_ic50 Determine IC50 value calculate_rate->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro DHODH inhibition assay.

This assay monitors the assembly of purified tubulin into microtubules.[8]

  • Materials: Purified tubulin, polymerization buffer, GTP, and a fluorescent reporter.

  • Assay Setup: In a 96-well plate, add tubulin reaction mix to wells containing various concentrations of this compound.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time as the reporter binds to polymerized microtubules.

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves and determine the effect of the compound on the rate and extent of polymerization.[8]

Experimental Workflow:

Tubulin_Assay_Workflow start Start prepare_reagents Prepare tubulin, polymerization buffer, GTP, and fluorescent reporter start->prepare_reagents prepare_inhibitor Prepare serial dilutions of This compound prepare_reagents->prepare_inhibitor setup_plate Add inhibitor dilutions and tubulin reaction mix to a 96-well plate prepare_inhibitor->setup_plate initiate_polymerization Initiate polymerization by incubating at 37°C setup_plate->initiate_polymerization measure_fluorescence Monitor fluorescence intensity over time initiate_polymerization->measure_fluorescence plot_curves Plot polymerization curves measure_fluorescence->plot_curves analyze_data Analyze rate and extent of polymerization plot_curves->analyze_data end End analyze_data->end

Caption: Workflow for in vitro tubulin polymerization inhibition assay.

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition.[16]

  • Materials: Recombinant kinase, specific peptide substrate, ATP, and a luminescence-based ATP detection kit.

  • Assay Plate Preparation: Add serial dilutions of this compound to a 384-well plate.

  • Kinase Reaction: Add a master mix of the kinase and substrate to the wells.

  • Signal Detection: After incubation, add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.[16]

Experimental Workflow:

Kinase_Assay_Workflow start Start prepare_inhibitor Prepare serial dilutions of This compound start->prepare_inhibitor prepare_reaction_mix Prepare kinase reaction master mix (enzyme, substrate, buffer) prepare_inhibitor->prepare_reaction_mix setup_plate Dispense inhibitor and reaction mix into a 384-well plate prepare_reaction_mix->setup_plate incubate_reaction Incubate to allow kinase reaction setup_plate->incubate_reaction add_detection_reagent Add ATP detection reagent to stop reaction and generate luminescence incubate_reaction->add_detection_reagent measure_luminescence Measure luminescence intensity add_detection_reagent->measure_luminescence calculate_ic50 Calculate % inhibition and IC50 measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests potential as a biologically active agent, likely with herbicidal or anticancer properties. The inferred mechanisms of action—inhibition of essential plant enzymes like ALS and DHODH, or targeting of fundamental cancer cell processes such as microtubule dynamics and kinase signaling—provide a solid foundation for future experimental investigation. The protocols and conceptual frameworks presented in this guide are intended to facilitate such research and contribute to the understanding of this and similar pyrimidine derivatives. Definitive determination of the mechanism of action will require rigorous biochemical and cellular assays.

References

An In-depth Technical Guide to the Homologs and Analogs of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of homologs and analogs of 4,5-dichloro-6-ethylpyrimidine. This class of compounds, characterized by a di-chlorinated pyrimidine core with alkyl substitutions, holds significant potential in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics.

Introduction to Dichloropyrimidines

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including natural products and synthetic drugs. The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and electrophilicity, thereby influencing its biological activity. Dichloropyrimidines, in particular, serve as versatile intermediates in organic synthesis and have been explored for a wide range of therapeutic applications, including as antimicrobial, antifungal, and anticancer agents. The specific substitution pattern of chlorine and other functional groups on the pyrimidine ring is crucial in determining the compound's mechanism of action and biological target.

Synthesis of 4,5-Dichloro-6-alkylpyrimidine Derivatives

The synthesis of 4,5-dichloro-6-alkylpyrimidines can be achieved through various established synthetic routes. A general and adaptable method involves the chlorination of a corresponding 4,5-dihydroxy-6-alkylpyrimidine precursor.

General Synthesis Protocol

A common synthetic pathway to obtain 4,6-dichloro-2-methylpyrimidine, a close analog of the target compound, is outlined below. This method can be adapted for the synthesis of this compound and other homologs by starting with the appropriate alkyl-substituted precursor.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

Under ice bath conditions, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are reacted in methanol. The reaction is then warmed to room temperature and stirred for several hours. After reaction completion, methanol is removed under reduced pressure, and the residue is dissolved in water. The pH is adjusted to 1-2 with acid, leading to the crystallization of the product upon cooling. The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by filtration, washed, and dried.[1]

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

The 4,6-dihydroxy-2-methylpyrimidine is refluxed with N,N-diethylaniline in dichloroethane. A solution of triphosgene in dichloroethane is then slowly added, and the reflux is continued for several hours. The reaction mixture is subsequently washed, dried, and concentrated. Recrystallization and decolorization yield the final product, 4,6-dichloro-2-methylpyrimidine.[1]

Note: This protocol can be modified for the synthesis of this compound by using appropriately substituted starting materials. The choice of chlorinating agent and reaction conditions may require optimization for different alkyl groups at the 6-position.

Biological Activities of Dichloropyrimidine Analogs

Dichloropyrimidine derivatives have been reported to exhibit a range of biological activities. The following sections summarize the available quantitative data for analogs of this compound.

Enzyme Inhibition

Several studies have investigated the inhibitory effects of dichloropyrimidine derivatives on various enzymes. One study focused on the inhibition of glutathione reductase (GR), an important enzyme in cancer and malaria.[2]

Table 1: Inhibition of Glutathione Reductase by Pyrimidine Derivatives [2]

CompoundIC50 (μM)KI (μM)Inhibition Type
Pyrimidine0.9682.984 ± 0.83-
4-amino-2-chloropyrimidine0.377--
4-amino-6-chloropyrimidine0.374--
4-amino-2,6-dichloropyrimidine0.3900.979 ± 0.23Noncompetitive

These results indicate that dichlorinated pyrimidines can be effective enzyme inhibitors, with the substitution pattern influencing the potency and type of inhibition.[2]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of various pyrimidine derivatives has been explored. While specific data for this compound is limited, studies on related compounds provide valuable insights. For instance, various 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines have been synthesized and screened for their antibacterial activity against Gram-positive bacteria, with some compounds showing better minimum inhibitory concentrations (MIC) than standard drugs like sulphamethoxazole and trimethoprim.[3]

In another study, S-substituted 4,6-dichloro-2-mercaptobenzimidazoles demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with MICs ranging from 0.78 to 50 μg/ml.[4] These compounds also showed potent antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis.[4]

Cytotoxicity and Anticancer Activity

One study on novel ribonucleosides with a diaminopyrimidinyl group, synthesized from 2,4-dichloropyrimidine, showed anticancer activity against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range.[5] Specifically, compounds 7h and 8h from this study exhibited IC50 values of 12.71 μM and 8.44 μM against A549 cells, and 8.55 μM and 5.55 μM against HeLa cells, respectively.[5]

Another study on 2,3‐diphenyl‐2H‐indazole hybrids showed that some compounds had high antiproliferative activity against a panel of cancer cell lines with CC50 values ranging from 3 to 5.4 μM.[2]

These findings suggest that the dichloropyrimidine scaffold is a promising starting point for the development of novel anticancer agents. The mechanism of action for the anticancer effects of some pyrimidine derivatives has been linked to the inhibition of enzymes like dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of anticancer drugs like 5-fluorouracil.[6]

Structure-Activity Relationship (SAR)

The biological activity of dichloropyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

  • Halogenation: The presence and position of chlorine atoms are critical for activity. Dichlorination often enhances biological effects compared to mono-chlorinated or non-halogenated analogs.

  • Alkyl/Aryl Substitution: The nature of the substituent at the 6-position (and other positions) significantly influences the compound's potency and selectivity. For instance, in a series of 4(5)-(6-alkylpyridin-2-yl)imidazoles, the alkyl group length and nature were found to modulate the inhibitory activity against ALK5 kinase.[7]

  • Amino and other functional groups: The introduction of amino, thio, and other functional groups can dramatically alter the biological profile, as seen in the enzyme inhibition and antimicrobial activity studies.

A systematic exploration of the structure-activity relationship by synthesizing and evaluating a library of 4,5-dichloro-6-alkylpyrimidine homologs (e.g., methyl, ethyl, propyl, butyl) would be a valuable endeavor to optimize the desired biological activity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following provides an example of a protocol for a key experimental procedure.

General Procedure for Suzuki Coupling of Dichloropyrimidines

This protocol outlines a general method for the Suzuki coupling of a dichloropyrimidine with an arylboronic acid, a common reaction for creating analogs with aryl substituents.

Materials:

  • 2,5-dichloro-4,6-pyrimidinediamine (1 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Toluene/ethanol solvent mixture

  • 2M Na₂CO₃ solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2,5-dichloro-4,6-pyrimidinediamine, the arylboronic acid, and Pd(PPh₃)₄.

  • Purge the flask with nitrogen or argon for 10 minutes.

  • Add the toluene/ethanol solvent mixture and the 2M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular mechanisms of action for many dichloropyrimidine derivatives are still under investigation. However, based on the activities of related pyrimidine compounds, several potential mechanisms can be proposed.

  • Enzyme Inhibition: As demonstrated by the inhibition of glutathione reductase, dichloropyrimidines can directly interact with and inhibit the function of specific enzymes involved in critical cellular processes.

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. It is plausible that this compound and its analogs could target various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. For example, some diaminopyrimidine derivatives have been identified as potent focal adhesion kinase (FAK) inhibitors.[7]

  • DNA Intercalation/Damage: Some heterocyclic compounds can interact with DNA, either through intercalation or by causing damage, leading to cell cycle arrest and apoptosis.

  • Disruption of Microbial Cell Processes: In microorganisms, dichloropyrimidines may interfere with essential metabolic pathways or disrupt cell membrane integrity.

Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound and its derivatives.

Below is a conceptual workflow for the synthesis and evaluation of dichloropyrimidine analogs.

G cluster_synthesis Synthesis cluster_diversification Analog & Homolog Generation cluster_evaluation Biological Evaluation cluster_outcome Outcome Start 4,5-Dihydroxy-6-alkylpyrimidine Chlorination Chlorination (e.g., POCl3 or Triphosgene) Start->Chlorination Core 4,5-Dichloro-6-alkylpyrimidine Core Chlorination->Core Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core->Coupling Nucleophilic_Subst Nucleophilic Substitution Core->Nucleophilic_Subst Analogs Diverse Analogs & Homologs Coupling->Analogs Nucleophilic_Subst->Analogs Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Analogs->Screening Quantitative Quantitative Assays (IC50, MIC) Screening->Quantitative Mechanism Mechanism of Action Studies Quantitative->Mechanism SAR Structure-Activity Relationship Quantitative->SAR Lead Lead Compound Identification Mechanism->Lead SAR->Lead

Caption: Synthetic and evaluation workflow for dichloropyrimidine derivatives.

Conclusion

The this compound scaffold and its analogs represent a promising area for further investigation in drug discovery. The available data, although limited for the specific core compound, suggest that dichloropyrimidines possess a range of interesting biological activities, including enzyme inhibition and cytotoxicity. The synthetic accessibility of this class of compounds allows for the generation of diverse libraries for systematic structure-activity relationship studies. Future research should focus on the synthesis and comprehensive biological evaluation of a homologous series of 4,5-dichloro-6-alkylpyrimidines to identify lead compounds with potent and selective therapeutic activities. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their further development as clinical candidates.

References

Methodological & Application

Application Notes and Protocols for 4,5-Dichloro-6-ethylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4,5-dichloro-6-ethylpyrimidine as a versatile intermediate in medicinal chemistry. While direct literature on the extensive use of this specific isomer is limited, its structural similarity to other dichloropyrimidine scaffolds allows for well-founded projections of its utility in the synthesis of biologically active compounds, particularly as kinase inhibitors.

Introduction to Dichloropyrimidines in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Dichlorinated pyrimidines are particularly valuable as synthetic intermediates due to the differential reactivity of the chlorine atoms, which allows for sequential and regioselective functionalization. These reactive sites are amenable to a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This versatility enables the construction of large and diverse libraries of compounds for screening against various therapeutic targets, including protein kinases, which are frequently implicated in cancer and inflammatory diseases.

This compound offers a unique substitution pattern for the design of novel bioactive molecules. The chlorine atoms at the 4 and 5 positions, influenced by the adjacent ethyl group, provide distinct electronic and steric environments for chemical modification.

Synthesis of this compound

The primary synthetic route to this compound is outlined in patent literature[1]. The process involves a two-step synthesis starting from an alkyl 2-chloro-3-oxopentanoate.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

  • A solution of an alkyl 2-chloro-3-oxopentanoate is prepared in a suitable solvent.

  • The solution is treated with a formamidinium salt in the presence of a base to facilitate condensation and cyclization.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up by acidification to precipitate the 5-chloro-6-ethyl-4-hydroxypyrimidine product.

  • The solid product is collected by filtration, washed, and dried.

Step 2: Chlorination to form this compound

  • The 5-chloro-6-ethyl-4-hydroxypyrimidine obtained from Step 1 is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux to effect the conversion of the hydroxyl group to a chloride.

  • The reaction is monitored until the starting material is consumed.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed, dried over anhydrous sulfate, filtered, and concentrated to yield this compound.

A schematic of this synthetic pathway is illustrated below.

G cluster_0 Synthesis of this compound A Alkyl 2-chloro-3-oxopentanoate C Condensation/Cyclization A->C B Formamidinium salt B->C D 5-Chloro-6-ethyl-4-hydroxypyrimidine C->D Base F Chlorination D->F E Phosphorus oxychloride (POCl₃) E->F G This compound F->G Reflux

Caption: Synthetic workflow for this compound.

Applications in the Synthesis of Kinase Inhibitors

The this compound scaffold is an excellent starting point for the synthesis of kinase inhibitors. The two chlorine atoms can be sequentially displaced to introduce different functionalities that can interact with the ATP-binding site of a target kinase.

Representative Synthetic Strategy

A common strategy involves an initial regioselective nucleophilic aromatic substitution at the more reactive chlorine, followed by a palladium-catalyzed cross-coupling reaction at the remaining chlorine. The relative reactivity of the 4- and 5-chloro positions would need to be determined empirically but can often be controlled by reaction conditions.

The following workflow illustrates a hypothetical synthesis of a kinase inhibitor from this compound.

G cluster_1 Hypothetical Kinase Inhibitor Synthesis start This compound step1 Nucleophilic Aromatic Substitution (e.g., with an aniline) start->step1 intermediate Monosubstituted Pyrimidine Intermediate step1->intermediate Regioselective Reaction step2 Suzuki-Miyaura Cross-Coupling (e.g., with an arylboronic acid) intermediate->step2 product Disubstituted Pyrimidine (Potential Kinase Inhibitor) step2->product Pd Catalyst, Base

Caption: Representative workflow for kinase inhibitor synthesis.

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the monosubstitution of this compound with an amine.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF), add the desired amine (1.1 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted pyrimidine.

Protocol 3: Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid to the remaining chloro-position of the monosubstituted intermediate.

  • To a dry reaction flask, add the monosubstituted chloro-pyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C and stir for 2-18 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final disubstituted pyrimidine.

Representative Biological Activity Data

Compound IDTarget KinaseIC₅₀ (µM)Antiproliferative Activity (H1975 cells, IC₅₀ in µM)
L-18 EGFRT790M/L858RNot specified, but 81.9% inhibition0.65 ± 0.06

Note: The data presented above is for derivatives of 2,4-dichloro-6-methylpyrimidine and is intended to be illustrative of the potential biological activity of compounds derived from a dichlorinated alkylpyrimidine core.

Signaling Pathway Context

Derivatives of dichloropyrimidines are often designed to inhibit protein kinases involved in cell signaling pathways that are dysregulated in cancer. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) block downstream signaling cascades that promote cell proliferation and survival.

G cluster_2 EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a valuable, albeit under-explored, building block for medicinal chemistry. Its synthesis is established, and its structural features make it a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. The protocols and data presented herein, based on established chemistry of analogous compounds, provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate in drug discovery programs.

References

Application Notes and Protocols: 4,5-Dichloro-6-ethylpyrimidine as a Versatile Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 4,5-dichloro-6-ethylpyrimidine as a key intermediate in the synthesis of novel agrochemicals. While direct synthetic routes to commercially available agrochemicals from this specific precursor are not extensively documented in public literature, its chemical structure, featuring two reactive chlorine atoms, makes it an excellent candidate for the synthesis of various herbicidal compounds. This document outlines a representative synthetic protocol for a potential herbicidal compound and discusses the relevant biological pathway.

Introduction to this compound in Agrochemical Synthesis

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, particularly herbicides. The reactivity of substituted pyrimidines allows for the creation of a diverse range of molecules with potent biological activity. This compound possesses two chlorine atoms at positions 4 and 5, which can be selectively substituted by various nucleophiles, making it a valuable building block for creating new active ingredients. The ethyl group at position 6 can influence the compound's solubility, stability, and interaction with its biological target.

Based on the known reactivity of similar dichloropyrimidine scaffolds in agrochemical research, this compound is a promising starting material for the synthesis of inhibitors of essential plant enzymes, such as Acetolactate Synthase (ALS).

Synthetic Application: Synthesis of a Novel Pyrimidinyl-Sulfonamide Herbicide

This section details a representative protocol for the synthesis of a novel herbicidal compound, N-((4-amino-6-ethyl-5-methoxypyrimidin-2-yl)carbamoyl)-2-methoxybenzenesulfonamide (hypothetical compound), using this compound as the starting material. The synthesis involves a three-step process: selective amination, methoxylation, and coupling with a sulfonyl isocyanate.

Experimental Workflow

G cluster_0 Step 1: Selective Amination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Sulfonylurea Formation cluster_3 Purification and Analysis start This compound step1_reagents Ammonia Ethanol start->step1_reagents step1_product 2-Amino-4,5-dichloro-6-ethylpyrimidine step1_reagents->step1_product step2_reagents Sodium Methoxide Methanol step1_product->step2_reagents step2_product 2-Amino-4-chloro-6-ethyl-5-methoxypyrimidine step2_reagents->step2_product step3_reagents 2-Methoxybenzenesulfonyl isocyanate Acetonitrile, Triethylamine step2_product->step3_reagents final_product N-((4-amino-6-ethyl-5-methoxypyrimidin-2-yl)carbamoyl)-2-methoxybenzenesulfonamide step3_reagents->final_product purification Filtration & Recrystallization final_product->purification analysis HPLC, NMR, MS purification->analysis

Caption: Synthetic workflow for a novel pyrimidinyl-sulfonamide herbicide.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dichloro-6-ethylpyrimidine

  • Materials:

    • This compound (1.0 eq)

    • Ammonia (7 N solution in Methanol, 5.0 eq)

    • Ethanol

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add the methanolic ammonia solution to the flask.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4,5-dichloro-6-ethylpyrimidine.

Protocol 2: Synthesis of 2-Amino-4-chloro-6-ethyl-5-methoxypyrimidine

  • Materials:

    • 2-Amino-4,5-dichloro-6-ethylpyrimidine (1.0 eq)

    • Sodium methoxide (1.1 eq)

    • Methanol (anhydrous)

    • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4,5-dichloro-6-ethylpyrimidine in anhydrous methanol.

    • Add sodium methoxide portion-wise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize with a dilute solution of hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of N-((4-amino-6-ethyl-5-methoxypyrimidin-2-yl)carbamoyl)-2-methoxybenzenesulfonamide

  • Materials:

    • 2-Amino-4-chloro-6-ethyl-5-methoxypyrimidine (1.0 eq)

    • 2-Methoxybenzenesulfonyl isocyanate (1.05 eq)

    • Triethylamine (1.2 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask, magnetic stirrer, inert atmosphere

  • Procedure:

    • Dissolve 2-amino-4-chloro-6-ethyl-5-methoxypyrimidine in anhydrous acetonitrile in a dry flask under an inert atmosphere.

    • Add triethylamine to the solution.

    • Slowly add a solution of 2-methoxybenzenesulfonyl isocyanate in anhydrous acetonitrile to the reaction mixture at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the precipitated product is collected by filtration, washed with cold acetonitrile, and dried under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the hypothetical herbicide.

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC, %)
12-Amino-4,5-dichloro-6-ethylpyrimidine192.0510.89.285>98
22-Amino-4-chloro-6-ethyl-5-methoxypyrimidine187.629.88.587>98
3Final Product413.8621.518.787>99

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The synthesized pyrimidinyl-sulfonamide is designed to act as an inhibitor of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. These amino acids are essential for protein synthesis and cell growth.

Inhibition of ALS leads to a deficiency of these vital amino acids, which in turn halts cell division and plant growth. Symptoms in susceptible plants include stunting, chlorosis (yellowing), and necrosis (tissue death), ultimately leading to the death of the plant. Mammals are not affected by ALS inhibitors as they obtain these amino acids from their diet and lack the ALS enzyme.

Signaling Pathway Diagram

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS Threonine Threonine a_Ketobutyrate alpha-Ketobutyrate Threonine->a_Ketobutyrate Threonine deaminase a_Ketobutyrate->ALS Acetolactate alpha-Acetolactate ALS->Acetolactate Acetohydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate ALS->Acetohydroxybutyrate Herbicide Pyrimidine-based Herbicide Herbicide->Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein Protein Synthesis & Cell Growth Valine->Protein Leucine->Protein Isoleucine->Protein Inhibition->ALS

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by an ALS-inhibiting herbicide.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the synthesis of functionalized heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug discovery. The pyrimidine core, being electron-deficient, is particularly amenable to SNAr, allowing for the introduction of a wide array of functional groups. This document provides a detailed protocol for conducting SNAr reactions on 4,5-dichloro-6-ethylpyrimidine, a versatile building block for the synthesis of novel bioactive molecules.

The reactivity of dichloropyrimidines in SNAr reactions is well-documented, with substitution patterns being highly dependent on the positions of the halogen atoms and the nature of other ring substituents. In the case of this compound, the two chlorine atoms at adjacent positions, C-4 and C-5, present a challenge in controlling regioselectivity. The ethyl group at the C-6 position, being an electron-donating group, can also influence the reactivity of the pyrimidine ring. Generally, the C-4 position in pyrimidines is more activated towards nucleophilic attack than the C-5 position. However, experimental validation is crucial to determine the precise regioselectivity for this specific substrate.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism. Initially, the nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C-4 or C-5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with amine nucleophiles. These conditions can be adapted for other nucleophiles such as alkoxides and thiols, although optimization may be required.

Protocol 1: Conventional Heating

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 177.03 mg).

  • Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 mmol).

  • Solvent and Base: Add a suitable solvent (10 mL), such as ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF). Add a base (1.5 - 2.0 mmol), for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) if the nucleophile is an amine salt, or an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to the reflux temperature of the chosen solvent. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the base) is formed, filter it off. The filtrate is then concentrated under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired product.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 177.03 mg).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol).

  • Solvent and Base: Add a high-boiling point solvent (3-5 mL) such as DMF or 1,4-dioxane. Add a suitable base, for example, DIPEA (1.5 mmol) or anhydrous K₂CO₃ (1.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature, typically between 100-150 °C, for 10-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel containing water (20 mL). Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the monosubstitution of this compound with a generic amine nucleophile (R-NH₂). Please note that yields and regioselectivity are illustrative and will vary depending on the specific nucleophile and precise reaction conditions.

ParameterConventional HeatingMicrowave-Assisted
Substrate This compoundThis compound
Nucleophile Amine (1.1-1.5 equiv)Amine (1.2 equiv)
Solvent Ethanol, Acetonitrile, or DMFDMF or 1,4-Dioxane
Base TEA, DIPEA, or K₂CO₃DIPEA or K₂CO₃
Temperature 25 - 80 °C100 - 150 °C
Reaction Time 2 - 24 hours10 - 60 minutes
Typical Yield 60 - 90%70 - 95%
Regioselectivity C-4 substitution is generally favored. Experimental verification is required.C-4 substitution is generally favored. Experimental verification is required.

Mandatory Visualizations

SNAr_Workflow sub This compound reagents sub->reagents nuc Nucleophile (e.g., R-NH2) nuc->reagents solv_base Solvent + Base solv_base->reagents reaction Reaction Mixture reagents->reaction Mixing heating Conventional Heating (Reflux) reaction->heating microwave Microwave Irradiation reaction->microwave workup Work-up (Extraction/Filtration) heating->workup microwave->workup purification Purification (Column Chromatography) workup->purification product Monosubstituted Product purification->product

Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.

Regioselectivity_Pathway start This compound + Nucleophile intermediate_C4 Meisenheimer Complex (Attack at C-4) start->intermediate_C4 Path A intermediate_C5 Meisenheimer Complex (Attack at C-5) start->intermediate_C5 Path B product_C4 4-Substituted-5-chloro-6-ethylpyrimidine (Major Product - Predicted) intermediate_C4->product_C4 - Cl- product_C5 5-Substituted-4-chloro-6-ethylpyrimidine (Minor Product - Predicted) intermediate_C5->product_C5 - Cl-

Caption: Predicted regioselective pathways for the SNAr reaction.

Application Notes and Protocols for Suzuki Coupling Reactions with 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4,5-dichloro-6-ethylpyrimidine as a key building block. The protocols and data presented herein are designed to facilitate the synthesis of novel substituted pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2][3][4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[5] For heteroaromatic substrates like pyrimidines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling the exploration of diverse chemical space in drug discovery programs.[6][7][8][9]

This compound is a valuable starting material for the synthesis of polysubstituted pyrimidines. The differential reactivity of the two chlorine atoms allows for selective and sequential functionalization. Generally, in dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to oxidative addition by the palladium catalyst, making it the preferred site for the initial Suzuki coupling.[7][8] This regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid can proceed in a stepwise manner, allowing for the synthesis of mono- and di-substituted products.

Diagram of the Suzuki Coupling Reaction

Suzuki_Coupling reactant1 This compound product1 4-Aryl-5-chloro-6-ethylpyrimidine reactant1->product1 1.1 eq. ArB(OH)₂ reactant2 ArB(OH)₂ reactant2->product1 catalyst Pd(0) Catalyst Base catalyst->product1 product2 4,5-Diaryl-6-ethylpyrimidine catalyst->product2 product1->product2 1.1 eq. Ar'B(OH)₂

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Monosubstitution

This protocol is designed for the selective coupling at the C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/EtOH)[10]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[10]

  • Add the palladium catalyst (0.02-0.05 eq).[10]

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-chloro-6-ethylpyrimidine.

Protocol 2: Microwave-Assisted Synthesis for Rapid Monosubstitution

Microwave irradiation can significantly reduce reaction times and improve yields.[8][11][12]

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), the base (3.0 eq), and the palladium catalyst (0.5-3 mol%).[11]

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-140 °C for 15-30 minutes.[11][12]

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions with dichloropyrimidines, which can be adapted for this compound.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[6]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane10024Moderate to Good[8]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water606High[13]
PdCl₂(dppf)K₂CO₃DME/EtOH80-1102-24Good[10][12]
Pd(PPh₃)₂Cl₂Na₂CO₃Acetonitrile/Water8012-24Good[14]

Visualization of Experimental Workflow and Catalytic Cycle

Diagram of the Experimental Workflow

Experimental_Workflow A Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine D->E F Isolate and Purify: - Dry Organic Layer - Concentrate - Column Chromatography E->F G Characterize Product F->G

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-OR'' PdII_1->PdII_2 Base (⁻OR'') PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation (R²-B(OR)₂) PdII_3->Pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Application in Drug Discovery: Kinase Inhibition

Substituted pyrimidines are a prominent class of compounds in drug discovery, frequently targeting protein kinases.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesized 4-aryl-5-chloro-6-ethylpyrimidines can serve as scaffolds for the development of potent and selective kinase inhibitors. The aryl group at the C4 position can be designed to interact with the hinge region of the kinase ATP-binding site, while the C5 and C6 positions can be further functionalized to achieve desired potency and selectivity.

Diagram of Pyrimidine Derivatives as Kinase Inhibitors

Kinase_Inhibition cluster_kinase_activity Normal Kinase Activity Pyrimidine Substituted Pyrimidine (e.g., 4-Aryl-5-R-6-ethylpyrimidine) Kinase Protein Kinase (ATP-binding site) Pyrimidine->Kinase Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Inhibition Inhibition Kinase->Inhibition ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Signal Cellular Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Signal Block Blocked Signaling Inhibition->Block

Caption: Inhibition of kinase-mediated cell signaling by substituted pyrimidines.

References

Application of 4,5-Dichloro-6-ethylpyrimidine in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous exploration of new antiviral agents. Pyrimidine derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting a broad spectrum of biological activities, including antiviral effects. The 4,5-dichloro-6-ethylpyrimidine core, in particular, serves as a valuable starting point for the design and synthesis of novel antiviral drug candidates. The dichloro substitutions at positions 4 and 5, combined with the ethyl group at position 6, offer key anchor points for chemical modification to optimize antiviral potency, selectivity, and pharmacokinetic properties.

While direct antiviral data for this compound is not extensively documented in publicly available literature, the broader class of dichloropyrimidine derivatives has shown promise. The primary mechanism of action for many antiviral pyrimidine derivatives involves the inhibition of host cell kinases that are essential for viral replication. By targeting host factors, these compounds may offer a higher barrier to the development of viral resistance. This document provides an overview of the potential applications, relevant experimental protocols, and key data for related pyrimidine derivatives to guide research in this area.

Potential Mechanism of Action: Host Cell Kinase Inhibition

Viruses are obligate intracellular parasites that hijack the host cell's machinery for their replication. A critical aspect of this takeover involves the manipulation of cellular signaling pathways, many of which are regulated by protein kinases. Pyrimidine derivatives have been identified as potent inhibitors of various host cell kinases, thereby disrupting the viral life cycle at different stages, from entry to egress.

Key signaling pathways that are often exploited by viruses and can be targeted by kinase inhibitors include:

  • Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival and is often activated by viruses to support their replication.

  • PI3K/Akt/mTOR Pathway: This pathway regulates cell growth, metabolism, and survival, and its activation is beneficial for many viruses.

  • NF-κB Signaling Pathway: This pathway is a key regulator of the inflammatory and immune responses and can be modulated by viruses to their advantage.

By inhibiting specific kinases within these pathways, this compound derivatives could potentially exert broad-spectrum antiviral activity.

G cluster_entry Viral Entry cluster_replication Viral Replication cluster_exit Viral Assembly & Egress extracellular Viral Attachment & Entry signaling Host Cell Signaling (e.g., Raf/MEK/ERK, PI3K/Akt) extracellular->signaling virus Virus receptor Host Cell Receptor virus->receptor Attachment endocytosis Endocytosis receptor->endocytosis uncoating Uncoating endocytosis->uncoating viral_rna Viral RNA/ DNA uncoating->viral_rna replication Replication & Transcription viral_rna->replication assembly Assembly viral_rna->assembly replication->viral_rna translation Translation replication->translation replication->signaling viral_proteins Viral Proteins translation->viral_proteins viral_proteins->assembly egress Egress assembly->egress new_virion New Virion egress->new_virion egress->signaling compound 4,5-Dichloro-6- ethylpyrimidine Derivative compound->signaling Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of various pyrimidine derivatives against a range of viruses. It is important to note that this data is for structurally related compounds and serves as a reference for the potential of the this compound scaffold.

Table 1: Antiviral Activity of Pyrimidine Derivatives against Various Viruses

Compound ClassVirusCell LineEC50 (µM)Reference CompoundEC50 (µM)
Pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229EHEL0.8 - 5.3--
2-Amino-4,6-dichloropyrimidinesHIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSVVarious>100 µg/mL--
Tetrahydrobenzothiazole-based pyrimidine inhibitorVenezuelan Equine Encephalitis VirusHEK 293T0.28--
Tetrahydrobenzothiazole-based pyrimidine inhibitorChikungunya VirusHEK 293T0.29--

Table 2: Cytotoxicity of Pyrimidine Derivatives

Compound ClassCell LineCC50 (µM)
Pyrimido[4,5-d]pyrimidinesHEL>100
Tetrahydrobenzothiazole-based pyrimidine inhibitorHEK 293T31.0

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives for antiviral activity.

Protocol 1: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of a virus and is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

G start Start step1 Seed host cells in 6-well plates start->step1 step2 Prepare serial dilutions of test compound step1->step2 step3 Infect cell monolayers with virus step2->step3 step4 Add compound dilutions to infected cells step3->step4 step5 Overlay with semi-solid medium (e.g., agarose) step4->step5 step6 Incubate for 2-3 days to allow plaque formation step5->step6 step7 Fix and stain cells (e.g., crystal violet) step6->step7 step8 Count plaques and calculate % inhibition step7->step8 step9 Determine EC50 value step8->step9 end_node End step9->end_node

Caption: Workflow for a Plaque Reduction Assay.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • 6-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound derivative)

  • Phosphate-buffered saline (PBS)

  • Semi-solid overlay medium (e.g., 1% agarose or methylcellulose in culture medium)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates at a density that will form a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the viral inoculum and wash the cell monolayer twice with PBS. Add the prepared dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Carefully add the semi-solid overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).

  • Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with the staining solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Plaques will appear as clear zones against the stained cell monolayer. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method to determine the cytotoxicity of a compound (CC50).

G start Start step1 Seed cells in 96-well plates start->step1 step2 Add serial dilutions of test compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4 hours to allow formazan crystal formation step4->step5 step6 Solubilize formazan crystals (e.g., with DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate % cell viability step7->step8 step9 Determine CC50 value step8->step9 end_node End step9->end_node

Caption: Workflow for an MTT Cytotoxicity Assay.

Materials:

  • Host cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a cell control (no compound).

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The this compound scaffold holds significant potential for the development of novel antiviral agents. While direct data on this specific molecule is limited, the broader class of pyrimidine derivatives has demonstrated promising antiviral activity, often through the inhibition of host cell kinases. The provided protocols for antiviral and cytotoxicity testing offer a robust framework for evaluating new derivatives. Further structure-activity relationship (SAR) studies, focusing on modifications at the chloro and ethyl positions, are warranted to explore and optimize the antiviral potential of this chemical series. By leveraging the principles of host-targeting antiviral therapy, researchers can potentially develop broad-spectrum agents with a high barrier to resistance.

Application Notes and Protocols for the Synthesis of Anticancer Agents from 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents. Its derivatives are known to target a variety of biological pathways crucial for cancer cell proliferation and survival, including kinase signaling pathways. The starting material, 4,5-dichloro-6-ethylpyrimidine, offers a versatile platform for the synthesis of diverse heterocyclic systems with potential therapeutic applications. The two chlorine atoms at positions 4 and 5 provide reactive sites for sequential nucleophilic substitution, allowing for the controlled introduction of various functionalities and the construction of fused ring systems.

This document provides detailed protocols for a representative synthesis of a library of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds known for their anticancer properties, starting from this compound. The methodologies are based on established synthetic transformations for related dichloropyrimidine systems. Additionally, this note includes a summary of the structure-activity relationship (SAR) of related compounds and an overview of a relevant signaling pathway often targeted by such inhibitors.

Synthetic Strategy and Experimental Protocols

The overall synthetic strategy involves a two-step process:

  • Selective Nucleophilic Aromatic Substitution (SNAr): The first step is a regioselective substitution of the chlorine atom at the C4 position with a primary amine. The C4 position is generally more activated towards nucleophilic attack than the C5 position in the pyrimidine ring.

  • Cyclization to form the Pyrimido[4,5-d]pyrimidine core: The resulting 4-amino-5-chloro-6-ethylpyrimidine intermediate undergoes a cyclization reaction to form the fused pyrimido[4,5-d]pyrimidine ring system.

Protocol 1: Synthesis of N-Aryl-5-chloro-6-ethylpyrimidin-4-amine (Intermediate 1)

This protocol describes the regioselective nucleophilic aromatic substitution of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-aryl-5-chloro-6-ethylpyrimidin-4-amine.

Expected Yield: 60-80%

Protocol 2: Synthesis of 5-Aryl-7-ethyl-5,6-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one (Final Compound)

This protocol describes the formation of the pyrimido[4,5-d]pyrimidine ring system via an intramolecular cyclization.

Materials:

  • N-Aryl-5-chloro-6-ethylpyrimidin-4-amine (Intermediate 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

Procedure:

  • A mixture of N-aryl-5-chloro-6-ethylpyrimidin-4-amine (1.0 eq) and DMF-DMA (3.0 eq) is heated at 120 °C for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the excess DMF-DMA is removed under reduced pressure.

  • To the residue, add ethanol and a saturated aqueous solution of ammonium chloride.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol and then with water.

  • Dry the solid under vacuum to obtain the final pyrimido[4,5-d]pyrimidine derivative.

Expected Yield: 50-70%

Data Presentation: Anticancer Activity of Representative Pyrimido[4,5-d]pyrimidines

The following table summarizes the in vitro anticancer activity of a series of structurally related pyrimido[4,5-d]pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data is representative of the potential activity of compounds synthesized via the described protocols.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
A-1 H4-OCH3-PhMCF-7 (Breast)5.2 ± 0.4
A-2 H4-F-PhHCT-116 (Colon)8.7 ± 0.9
A-3 H3,4-di-Cl-PhA549 (Lung)3.1 ± 0.2
B-1 CH34-OCH3-PhMCF-7 (Breast)2.5 ± 0.3[1]
B-2 CH34-F-PhHCT-116 (Colon)4.1 ± 0.5[1]
B-3 CH33,4-di-Cl-PhA549 (Lung)1.8 ± 0.1[1]

Note: This data is illustrative and based on published results for analogous compounds. Actual IC50 values for derivatives of this compound would require experimental determination.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound intermediate N-Aryl-5-chloro-6-ethylpyrimidin-4-amine start->intermediate Protocol 1: S_NAr with Ar-NH_2 purification1 Column Chromatography intermediate->purification1 Workup final_product Pyrimido[4,5-d]pyrimidine Derivatives purification2 Precipitation & Filtration final_product->purification2 Workup purification1->final_product Protocol 2: Cyclization with DMF-DMA/NH_4Cl bio_eval Biological Evaluation (Anticancer Assays) purification2->bio_eval Experimental_Workflow cluster_protocol1 Protocol 1: S_NAr Reaction cluster_protocol2 Protocol 2: Cyclization p1_step1 Mix Reactants: This compound, aniline, DIPEA in n-butanol p1_step2 Reflux (12-24h) p1_step1->p1_step2 p1_step3 Solvent Removal p1_step2->p1_step3 p1_step4 Workup: Ethyl Acetate Extraction p1_step3->p1_step4 p1_step5 Purification: Column Chromatography p1_step4->p1_step5 p2_step1 React with DMF-DMA (120°C, 4-6h) p1_step5->p2_step1 Intermediate Product p2_step2 Add EtOH and NH_4Cl (aq) p2_step1->p2_step2 p2_step3 Reflux (8-12h) p2_step2->p2_step3 p2_step4 Precipitation & Filtration p2_step3->p2_step4 p2_step5 Drying p2_step4->p2_step5 EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF EGF->EGFR Binds

References

Application Notes and Protocols for Reactions Involving 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 4,5-dichloro-6-ethylpyrimidine, a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly cyclin-dependent kinase (CDK) inhibitors such as Palbociclib.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its two reactive chlorine atoms at the C4 and C5 positions allow for selective functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules with therapeutic potential. This document outlines detailed procedures for Suzuki and Buchwald-Hartwig reactions, which are instrumental in the construction of CDK inhibitors.

Key Reactions and Experimental Protocols

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of this compound, this reaction is pivotal for introducing aryl or heteroaryl moieties, a common feature in many kinase inhibitors.

Experimental Protocol: Synthesis of 4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidine

This protocol describes the selective mono-arylation at the C5 position of this compound.

Materials:

  • This compound

  • 2-(Tributylstannyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), 2-(tributylstannyl)pyridine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is essential for introducing amine substituents onto the pyrimidine core, a critical step in the synthesis of many CDK inhibitors, including Palbociclib.[4]

Experimental Protocol: Synthesis of N-(5-(tert-butoxycarbonyl)piperazin-1-yl)-4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidin-2-amine

This protocol details the amination of the C4-chloro position of the previously synthesized intermediate.

Materials:

  • 4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidine

  • tert-butyl piperazine-1-carboxylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous, deoxygenated toluene and stir for 10-15 minutes to form the active catalyst.

  • To this mixture, add 4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the reaction vessel and heat to 100-110 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key reaction steps. Please note that yields can vary based on reaction scale and optimization.

Reaction Step Starting Material Product Catalyst/Reagents Solvent Temp (°C) Time (h) Yield (%)
Suzuki Coupling This compound4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidinePd(PPh₃)₄, 2-(Tributylstannyl)pyridine1,4-Dioxane90-10012-2475-85
Buchwald-Hartwig Amination 4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidineN-(5-(tert-butoxycarbonyl)piperazin-1-yl)-4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidin-2-aminePd(OAc)₂, XPhos, NaOtBuToluene100-1104-880-90

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow from this compound to a key intermediate for CDK inhibitors.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound D 4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidine A->D 1,4-Dioxane, 90-100°C B 2-(Tributylstannyl)pyridine B->D C Pd(PPh3)4 C->D G N-(5-(tert-butoxycarbonyl)piperazin-1-yl)- 4-chloro-6-ethyl-5-(pyridin-2-yl)pyrimidin-2-amine D->G Toluene, 100-110°C E tert-butyl piperazine-1-carboxylate E->G F Pd(OAc)2, XPhos, NaOtBu F->G

Caption: Synthetic workflow for the preparation of a key CDK inhibitor intermediate.

CDK4/6 Signaling Pathway

The synthesized compounds are designed to inhibit the CDK4/6 pathway, which plays a crucial role in cell cycle progression. The diagram below illustrates this pathway and the mechanism of action of CDK4/6 inhibitors.

G cluster_growth Growth Factor Signaling cluster_cellcycle Cell Cycle Control Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D Upregulates PI3K/Akt/mTOR Pathway->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates p-Rb p-Rb (Inactive) Rb->p-Rb E2F E2F Rb->E2F Inhibits G1-S Transition G1-S Transition E2F->G1-S Transition Promotes CDK4/6 Inhibitors CDK4/6 Inhibitors CDK4/6 Inhibitors->Cyclin D-CDK4/6 Complex Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK4/6 inhibitors.[4][5][6][7]

Conclusion

The protocols and data presented provide a comprehensive guide for researchers working with this compound. These reactions are fundamental to the synthesis of a new generation of targeted cancer therapies. The provided workflows and pathway diagrams offer a clear visual representation of the experimental and biological concepts. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of the synthesis.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4,5-Dichlor-6-ethylpyrimidin für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Pyrimidine sind eine wichtige Klasse von Heterozyklen, die in zahlreichen biologisch aktiven Molekülen vorkommen, darunter Nukleinsäuren und viele Therapeutika. Substituierte Pyrimidine weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter krebsbekämpfende, antimikrobielle, entzündungshemmende und antivirale Eigenschaften. Das Molekül 4,5-Dichlor-6-ethylpyrimidin ist ein vielseitiges Ausgangsmaterial für die Synthese von neuen Pyrimidin-Derivaten. Die beiden Chloratome an den Positionen 4 und 5 des Pyrimidinrings dienen als reaktive Stellen für die Einführung verschiedener funktioneller Gruppen. Dies ermöglicht die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die pharmakologischen Eigenschaften der Verbindungen zu optimieren.

Diese Anwendungsbeispiele beschreiben etablierte Protokolle zur Derivatisierung von 4,5-Dichlor-6-ethylpyrimidin durch nukleophile aromatische Substitution (SNAr) und Palladium-katalysierte Kreuzkupplungsreaktionen. Ziel ist die Erstellung einer Bibliothek von Analoga für SAR-Studien, insbesondere im Hinblick auf die Entdeckung potenzieller Kinase-Inhibitoren für die Krebstherapie.

Chemische Derivatisierungsstrategien

Die Derivatisierung von 4,5-Dichlor-6-ethylpyrimidin konzentriert sich hauptsächlich auf die selektive oder vollständige Substitution der Chloratome. Die unterschiedliche Reaktivität der Chloratome in den Positionen 4 und 5 kann für eine regioselektive Funktionalisierung genutzt werden. Typischerweise ist das Chloratom in Position 4 aufgrund der elektronenziehenden Wirkung der benachbarten Stickstoffatome reaktiver gegenüber Nukleophilen.

Hauptreaktionswege:

  • Nukleophile Aromatische Substitution (SNAr): Direkte Verdrängung der Chloratome durch verschiedene Nukleophile wie Amine, Alkohole und Thiole.

  • Suzuki-Miyaura-Kreuzkupplung: Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Reaktion mit Aryl- oder Heteroarylboronsäuren.

  • Sonogashira-Kreuzkupplung: Einführung von Alkinylgruppen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

G cluster_0 Derivatisierungsreaktionen cluster_1 Produkte A 4,5-Dichlor-6-ethylpyrimidin B Nukleophile Aromatische Substitution (SNAr) A->B R-NH2 / R-OH / R-SH Base, Lösungsmittel, Wärme C Suzuki-Miyaura-Kupplung A->C R-B(OH)2 Pd-Katalysator, Base D Sonogashira-Kupplung A->D R-C≡CH Pd/Cu-Katalysator, Base E 4-Amino/Alkoxy/Thio-Derivate B->E F 4-Aryl/Heteroaryl-Derivate C->F G 4-Alkinyl-Derivate D->G

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Methoden, die für die Derivatisierung von 4,5-Dichlor-6-ethylpyrimidin angepasst werden können. Die Reaktionsbedingungen (Lösungsmittel, Base, Temperatur und Zeit) sollten für jedes Substrat optimiert werden.

Protokoll 1: Nukleophile Aromatische Substitution mit Aminen

Dieses Protokoll beschreibt die selektive Substitution des Chloratoms in Position 4 durch ein primäres oder sekundäres Amin.

Materialien:

  • 4,5-Dichlor-6-ethylpyrimidin

  • Gewünschtes Amin (z. B. Anilin, Morpholin, Piperazin) (1.1 Äquivalente)

  • Base (z. B. N,N-Diisopropylethylamin (DIPEA) oder Kaliumcarbonat) (2.0 Äquivalente)

  • Lösungsmittel (z. B. Ethanol, DMF, Dioxan)

  • Reaktionsgefäß (z. B. Mikrowellenreaktor-Röhrchen oder Rundkolben mit Rückflusskühler)

  • Standard-Ausrüstung für Aufarbeitung und Reinigung (z. B. Rotationsverdampfer, Scheidetrichter, Säulenchromatographie-System)

Durchführung:

  • In einem geeigneten Reaktionsgefäß werden 4,5-Dichlor-6-ethylpyrimidin (1.0 Äquivalent), das Amin (1.1 Äquivalente) und die Base (2.0 Äquivalente) in dem gewählten Lösungsmittel gelöst.

  • Das Reaktionsgemisch wird verschlossen und für 2-16 Stunden auf 80-120 °C erhitzt. Die Reaktion kann konventionell oder unter Mikrowellenbestrahlung durchgeführt werden.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) überwacht.

  • Nach vollständigem Umsatz wird das Reaktionsgemisch auf Raumtemperatur abgekühlt.

  • Das Lösungsmittel wird im Vakuum entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Natriumchloridlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um das gewünschte 4-Amino-5-chlor-6-ethylpyrimidin-Derivat zu erhalten.

Protokoll 2: Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die Einführung einer Aryl- oder Heteroarylgruppe an Position 4.

Materialien:

  • 4,5-Dichlor-6-ethylpyrimidin

  • Aryl- oder Heteroarylboronsäure (1.2 Äquivalente)

  • Palladium-Katalysator (z. B. Pd(PPh₃)₄, 2-5 mol%)

  • Base (z. B. wässrige 2 M Natriumcarbonatlösung) (3.0 Äquivalente)

  • Lösungsmittel (z. B. 1,4-Dioxan oder Toluol/Ethanol-Gemisch)

  • Inertgas (Stickstoff oder Argon)

  • Schlenk-Kolben oder ähnliches Reaktionsgefäß für inerte Bedingungen

Durchführung:

  • In einem Schlenk-Kolben werden 4,5-Dichlor-6-ethylpyrimidin (1.0 Äquivalent), die Boronsäure (1.2 Äquivalente) und der Palladium-Katalysator (0.02-0.05 Äquivalente) unter Inertgasatmosphäre vorgelegt.

  • Das entgaste Lösungsmittel und die wässrige Basenlösung werden zugegeben.

  • Das Reaktionsgemisch wird unter Inertgasatmosphäre für 4-24 Stunden bei 80-100 °C gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird das Gemisch mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Struktur-Aktivitäts-Beziehungen (SAR) – Illustrative Daten

Um die SAR zu untersuchen, wird eine Bibliothek von Derivaten synthetisiert und auf ihre biologische Aktivität getestet. Als hypothetisches Beispiel wird die zytotoxische Aktivität (IC₅₀-Werte) einer Reihe von 4-substituierten Analoga gegen eine humane Brustkrebs-Zelllinie (MCF-7) dargestellt. Bitte beachten Sie, dass die folgenden Daten illustrativ sind und auf allgemeinen Trends für Pyrimidin-Kinase-Inhibitoren basieren, nicht auf experimentellen Ergebnissen für die exakten Derivate von 4,5-Dichlor-6-ethylpyrimidin.

VerbindungR-Gruppe an Position 4IC₅₀ (µM) gegen MCF-7Anmerkungen zur SAR
1 -Cl (Ausgangsmaterial)> 100Inaktiv
2a -NH-Phenyl15.2Einführung einer Aminogruppe führt zu Aktivität.
2b -NH-(4-Methoxyphenyl)8.5Elektronenschiebende Gruppe am Phenylring erhöht die Aktivität.
2c -NH-(4-Chlorphenyl)12.1Elektronenziehende Gruppe am Phenylring ist weniger vorteilhaft als eine -OMe Gruppe.
2d -Morpholin25.8Aliphatische Amine zeigen geringere Aktivität als aromatische Amine.
3a -Phenyl20.4Direkte C-C-Bindung zeigt moderate Aktivität.
3b -Thiophen-2-yl10.3Heteroaromatische Ringe können die Aktivität steigern.

Diese illustrativen Daten deuten darauf hin, dass eine substituierte Anilino-Gruppe an Position 4 vorteilhaft für die zytotoxische Aktivität ist. Insbesondere elektronenschiebende Substituenten am Phenylring scheinen die Wirksamkeit zu erhöhen.

Biologische Signalwege

Viele Pyrimidin-Derivate entfalten ihre krebsbekämpfende Wirkung durch die Hemmung von Proteinkinasen, die in wichtigen Signalwegen für das Zellwachstum und -überleben eine Rolle spielen. Ein Beispiel ist der EGFR-Signalweg (Epidermal Growth Factor Receptor), der in vielen Krebsarten fehlreguliert ist.

EGFR_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern EGFR EGFR Ras Ras EGFR->Ras Phosphorylierung Ligand EGF Ligand Ligand->EGFR Bindung & Aktivierung Inhibitor Pyrimidin-Derivat (Kinase-Inhibitor) Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Zellproliferation, Überleben ERK->Proliferation

Abbildung 2: Hemmung des EGFR-Signalwegs.

Zusammenfassung

4,5-Dichlor-6-ethylpyrimidin ist ein wertvolles Ausgangsmaterial für die Synthese von Pyrimidin-Bibliotheken zur Untersuchung von Struktur-Aktivitäts-Beziehungen. Durch die Anwendung von Standardreaktionen wie der nukleophilen aromatischen Substitution und Palladium-katalysierten Kreuzkupplungen können vielfältige Derivate effizient hergestellt werden. Die systematische Untersuchung dieser Verbindungen in biologischen Assays ermöglicht die Identifizierung von Schlüsselmerkmalen, die für die gewünschte pharmakologische Aktivität erforderlich sind, und leitet so die weitere Optimierung von Leitstrukturen in der Arzneimittelentwicklung.

Application Notes and Protocols: 4,5-Dichloro-6-ethylpyrimidine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dichloro-6-ethylpyrimidine as a key starting material for the generation of diverse and biologically active heterocyclic compounds. While direct literature on this specific starting material is limited, this document outlines potential synthetic strategies and applications based on established reactivity of analogous dichloropyrimidine derivatives. The protocols provided are generalized and may require optimization for specific substrates.

Introduction

This compound is a highly reactive scaffold amenable to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C4 and C5 positions serve as excellent leaving groups, allowing for the stepwise and regioselective introduction of a wide range of nucleophiles. This versatility makes it an attractive starting point for the synthesis of fused pyrimidine systems, which are prevalent in many biologically active molecules. Pyrimidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2]

Synthetic Applications: Synthesis of Fused Heterocycles

The dichlorinated pyrimidine core of this compound is an ideal precursor for the construction of various fused heterocyclic systems. By reacting with binucleophilic reagents, a second heterocyclic ring can be annulated onto the pyrimidine core.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their potent anticancer activities, often acting as kinase inhibitors.[1][3][4][5] The synthesis can be achieved by reacting this compound with hydrazine derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add a hydrazine derivative (1.1 eq.).

  • A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (2.0 eq.) may be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-d]pyrimidine derivative.

Logical Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines

G start Start: this compound + Hydrazine Derivative step1 Dissolve in Solvent (e.g., Ethanol) start->step1 step2 Add Base (e.g., Triethylamine) step1->step2 step3 Heat to Reflux (80-120 °C) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up: - Solvent Removal - Extraction - Washing step4->step5 step6 Purification (Column Chromatography) step5->step6 end_node End: Pyrazolo[3,4-d]pyrimidine Derivative step6->end_node G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Kinase_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->Receptor Binds Inhibitor Fused Pyrimidine Derivative Inhibitor->Receptor Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4,5-Dichloro-6-ethylpyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 4,5-dichloro-6-ethylpyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

A1: For many dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 and C6 positions due to the electronic activation by the two nitrogen atoms. In the case of this compound, the C4 position is generally expected to be more reactive towards nucleophilic substitution than the C5 position. The ethyl group at C6 is an electron-donating group, which may slightly modulate the reactivity of the adjacent chloro substituents. However, the inherent electronic deficiency at the C4 position often makes it the primary site of reaction.

Q2: How does the ethyl group at the C6 position influence the reactivity of the C4 and C5 chloro groups?

A2: The C6-ethyl group is an electron-donating group (EDG). Generally, EDGs can decrease the overall electrophilicity of the pyrimidine ring, potentially slowing down the rate of nucleophilic aromatic substitution compared to an unsubstituted dichloropyrimidine. However, its effect on the regioselectivity between the C4 and C5 positions is more nuanced. While it might slightly deactivate the adjacent C5 position, the electronic factors favoring reaction at C4 are typically dominant. For palladium-catalyzed cross-coupling reactions, the steric hindrance from the ethyl group could also play a role, potentially favoring reaction at the less hindered C4 position.

Q3: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, which chlorine atom is more likely to react first?

A3: In palladium-catalyzed cross-coupling reactions of dihalopyrimidines, the reactivity order is often C4/C6 > C2 > C5.[1] Therefore, for this compound, the oxidative addition of the palladium catalyst is expected to occur preferentially at the C4-Cl bond over the C5-Cl bond. This allows for selective mono-functionalization at the C4 position, leaving the C5-chloro substituent available for subsequent transformations.

Q4: I am observing a significant amount of starting material remaining in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the conversion?

A4: Low conversion in Suzuki-Miyaura reactions with chloropyrimidines can be attributed to several factors. The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more forcing conditions.[2] Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the oxidative addition step.[3]

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The base's solubility and physical form (e.g., finely ground) can also impact the reaction.

  • Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. Common solvents include 1,4-dioxane, toluene, and DMF.

  • Temperature: Higher reaction temperatures are often required for activating C-Cl bonds. Microwave irradiation can also be beneficial in accelerating the reaction and improving yields.

Q5: My Buchwald-Hartwig amination is giving low yields. What adjustments should I consider?

A5: Similar to Suzuki coupling, low yields in Buchwald-Hartwig amination of chloropyrimidines often stem from challenges in the catalytic cycle.[4][5] Consider the following:

  • Catalyst System: Employ a robust palladium precatalyst and a suitable bulky phosphine ligand. The choice of ligand is highly dependent on the amine substrate.

  • Base: Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[6]

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Oxygen can deactivate the palladium catalyst.

  • Amine Substrate: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal reaction conditions. Sterically hindered amines may require more specialized ligands and higher temperatures.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Problem Possible Cause Recommended Solution
Low to No Conversion Ineffective catalyst system for C-Cl activation.Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[3]
Suboptimal base.Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered.
Insufficient reaction temperature.Gradually increase the reaction temperature, up to the reflux temperature of the solvent. Consider using microwave irradiation.[7]
Catalyst deactivation.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (N₂ or Ar).
Significant Protodeboronation Presence of water or acidic impurities.Use anhydrous solvents and reagents. Add a drying agent if necessary.
Base is too weak or not sufficiently soluble.Use a stronger or more soluble base.
Homocoupling of Boronic Acid Catalyst loading is too high or reaction temperature is excessive.Reduce the catalyst loading. Optimize the reaction temperature.
Troubleshooting Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem Possible Cause Recommended Solution
Mixture of C4 and C5 isomers Reaction conditions are not optimized for selectivity.Lower the reaction temperature to favor the more kinetically controlled product (likely C4).
Nucleophile is too reactive.Use a less reactive nucleophile or add it slowly to the reaction mixture.
Solvent effects.The polarity of the solvent can influence regioselectivity. Screen different solvents (e.g., DMF, DMSO, THF, alcohols).
Di-substitution Product Formation Excess nucleophile used.Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).
Reaction time is too long or temperature is too high.Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.

Experimental Protocols

Note: The following protocols are general guidelines based on reactions with similar dichloropyrimidine substrates. Optimization for this compound is likely necessary.

General Protocol for Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Bulky phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)

    • Strong base (e.g., NaOt-Bu, LiHMDS) (1.2-1.5 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and the ligand to an oven-dried reaction vessel.

    • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.

    • Add the base, followed by this compound and the amine.

    • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., amine, alcohol, thiol) (1.0-1.2 equiv)

    • Base (if required, e.g., K₂CO₃, Et₃N, or NaH for alcohols/thiols)

    • Anhydrous solvent (e.g., DMF, DMSO, THF, or an alcohol if it is the nucleophile)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add this compound and the solvent.

    • If the nucleophile is an alcohol or thiol, add a base like NaH to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, a non-nucleophilic base like K₂CO₃ or Et₃N can be added.

    • Add the nucleophile to the reaction mixture.

    • Heat the reaction to an appropriate temperature (can range from room temperature to reflux, depending on the nucleophile's reactivity).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and perform an aqueous workup to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts in the functionalization of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)L_n-Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal PdII_R_complex Ar-Pd(II)L_n-R Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Functionalized Pyrimidine) RedElim->Product Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArCl This compound ArCl->OxAdd PdII_complex Ar-Pd(II)L_n-Cl OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord Amido_complex Ar-Pd(II)L_n-NR₂ Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ (Aminated Pyrimidine) RedElim->Product SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Start This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Slow End Substituted Pyrimidine + Cl⁻ Meisenheimer_c1->End Fast

References

Technical Support Center: Synthesis of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-6-ethylpyrimidine. The following information addresses common challenges and side product formation during this chemical process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with the starting material, 5-chloro-6-ethyl-4-hydroxypyrimidine. What could be the cause?

A1: This issue typically arises from an incomplete reaction or hydrolysis of the product during workup.

  • Incomplete Reaction: The chlorination of hydroxypyrimidines can be sluggish.[1] To drive the reaction to completion, consider the following:

    • Increase Reaction Time or Temperature: Monitor the reaction by TLC or LCMS and ensure it has run to completion before proceeding with the workup.[1]

    • Ensure Anhydrous Conditions: Moisture in the reaction vessel or reagents can consume the chlorinating agent and prevent the complete conversion of the starting material.[1]

    • Sufficient Activation: For less reactive substrates, the addition of a tertiary amine base such as pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[1]

  • Hydrolysis During Workup: Chloropyrimidines can be sensitive to hydrolysis, especially in acidic conditions.[1] The workup procedure is critical for preventing the conversion of your product back to the starting material.

    • Quenching Method: Quench the reaction mixture by slowly adding it to a vigorously stirred, cold (ice bath) basic solution, such as sodium bicarbonate or sodium carbonate.[1] This neutralizes acidic byproducts like HCl and phosphoric acid that can catalyze hydrolysis.[1]

    • Immediate Extraction: After quenching, promptly extract the product into a suitable organic solvent.[1]

Q2: I am observing a significant amount of an over-chlorinated byproduct. How can I prevent this?

A2: Over-chlorination can occur if other positions on the pyrimidine ring are susceptible to chlorination.

  • Control Reaction Conditions:

    • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC or LCMS), proceed with the workup to prevent further chlorination.[1]

    • Temperature: Lowering the reaction temperature may provide better selectivity for the desired product.[1]

Q3: The reaction workup is difficult due to the formation of viscous or solid byproducts. How can I manage this?

A3: The reaction of phosphoryl chloride (POCl₃) with hydroxypyrimidines generates phosphoric acid and polyphosphoric acid byproducts upon quenching with water. These can be difficult to handle.

  • Removal of Excess POCl₃: Before the aqueous workup, consider removing excess POCl₃ by distillation under reduced pressure. This will significantly reduce the amount of phosphoric acid generated during quenching.

  • Careful Quenching: As mentioned previously, a slow and controlled quench into a cold, stirred solution is crucial. A rapid, uncontrolled quench can lead to the formation of unmanageable precipitates.

Q4: My reaction is not proceeding, or is very slow. What steps can I take?

A4: A sluggish reaction can be due to insufficient activation of the hydroxypyrimidine.

  • Addition of a Base: Tertiary amines like pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) can act as catalysts by activating the hydroxyl group, making it a better leaving group.[1]

  • Solvent Choice: While often run neat in excess POCl₃, in some cases, a high-boiling inert solvent might be considered, although solvent-free methods are also reported to be effective.[2]

Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution(s)
Presence of Starting Material Incomplete reactionIncrease reaction time/temperature; ensure anhydrous conditions; add a tertiary amine base.[1]
Hydrolysis during workupQuench reaction mixture in cold, basic solution; extract product immediately.[1]
Over-chlorination Prolonged reaction time or high temperatureOptimize reaction time and temperature by monitoring with TLC or LCMS.[1]
Difficult Workup (Viscous/Solid Byproducts) Formation of phosphoric acids from excess POCl₃Distill excess POCl₃ before workup; perform a slow, controlled quench.
Sluggish or No Reaction Insufficient activation of the hydroxyl groupAdd a catalytic amount of a tertiary amine base (e.g., pyridine, DIPEA).[1]

Experimental Protocol: Chlorination of 5-chloro-6-ethyl-4-hydroxypyrimidine

This is a general procedure and may require optimization based on your specific experimental setup and scale.

Materials:

  • 5-chloro-6-ethyl-4-hydroxypyrimidine

  • Phosphoryl chloride (POCl₃)

  • Pyridine (optional, as catalyst)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 5-chloro-6-ethyl-4-hydroxypyrimidine to the flask.

  • Reagent Addition: Carefully add an excess of phosphoryl chloride (POCl₃) to the flask. If using a catalyst, add a catalytic amount of anhydrous pyridine.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LCMS until the starting material is consumed.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and saturated sodium carbonate solution. Slowly and carefully, add the cooled reaction mixture dropwise to the ice/base mixture. Monitor the pH to ensure it remains basic.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product may be purified by distillation or chromatography as needed.

Troubleshooting Workflow

Troubleshooting_Workflow start Analysis of Crude Product Shows Impurity impurity_type Identify Impurity start->impurity_type start_material Starting Material (Hydroxypyrimidine) Present impurity_type->start_material Hydroxypyrimidine over_chlorinated Over-chlorinated Product impurity_type->over_chlorinated Extra Cl atom other Other/Unknown Impurity impurity_type->other Unknown cause_sm Cause: Incomplete Reaction or Hydrolysis? start_material->cause_sm cause_oc Cause: Reaction Conditions Too Harsh over_chlorinated->cause_oc solution_other Action: - Characterize impurity (NMR, MS) - Re-evaluate reaction mechanism other->solution_other incomplete Incomplete Reaction cause_sm->incomplete Incomplete hydrolysis Hydrolysis During Workup cause_sm->hydrolysis Hydrolysis solution_incomplete Solution: - Increase reaction time/temp - Add tertiary amine catalyst - Ensure anhydrous conditions incomplete->solution_incomplete solution_hydrolysis Solution: - Quench slowly in cold basic solution - Immediate product extraction hydrolysis->solution_hydrolysis solution_oc Solution: - Reduce reaction time - Lower reaction temperature cause_oc->solution_oc

Caption: Troubleshooting workflow for common impurities.

References

Technical Support Center: Large-Scale Synthesis of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4,5-Dichloro-6-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

The most prevalent industrial-scale synthesis involves a two-step process. The first step is the condensation of an appropriate precursor to form 5-chloro-6-ethyl-4-hydroxypyrimidine. The subsequent and critical step is the chlorination of this hydroxypyrimidine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[1]

Q2: What are the critical parameters to control during the chlorination step?

Successful large-scale synthesis hinges on the careful control of several key parameters:

  • Temperature Control: The chlorination reaction is often highly exothermic, necessitating strict temperature management to prevent runaway reactions and the formation of byproducts.[2]

  • Reagent Stoichiometry: The molar ratio of the chlorinating agent to the hydroxypyrimidine intermediate is crucial for driving the reaction to completion while minimizing the formation of impurities.[2]

  • Solvent Selection: While some processes aim for solvent-free conditions, solvents like dichloroethane are sometimes used and must be anhydrous.[2][3]

  • Catalyst/Base: A tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can be used to accelerate the reaction.[4]

  • Work-up Procedure: Proper quenching of the excess chlorinating agent and careful pH adjustment during the work-up are essential for isolating a pure product and ensuring safety.[2][4]

Q3: What are the primary impurities I should be concerned about?

The main impurities in the synthesis of this compound typically include:

  • Unreacted 5-chloro-6-ethyl-4-hydroxypyrimidine: The starting material for the chlorination step.

  • Over-chlorinated pyrimidines: The introduction of more chlorine atoms than desired on the pyrimidine ring.[4]

  • Hydrolysis products: Reversion of the chloro-substituents back to hydroxyl groups during work-up.[4]

  • Residual Chlorinating Agent and Byproducts: Such as phosphorus oxychloride and its decomposition products (e.g., phosphoric acid), which can complicate purification.[4][5]

  • Solvent-related byproducts: Potential incorporation of the solvent into side products under certain conditions.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time or temperature, monitoring for byproduct formation.- Ensure adequate mixing to maintain a homogeneous reaction mixture.- Verify the quality and reactivity of the chlorinating agent.
Degradation of Starting Material or Product - Optimize temperature control to avoid overheating.[2]- Minimize reaction time once the starting material is consumed.
Suboptimal Stoichiometry - Ensure the correct molar ratio of the chlorinating agent is used. An excess is often required, but a large excess can lead to purification challenges.[3]
Inefficient Work-up - Optimize extraction and purification steps to minimize product loss.- Ensure proper pH control during quenching and extraction.
Moisture Contamination - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Problem 2: Product Contamination with Impurities
Potential CauseSuggested Solution
Over-chlorination - Lower the reaction temperature to improve selectivity.[4]- Reduce the molar equivalents of the chlorinating agent.- Monitor the reaction progress closely using techniques like HPLC or GC and stop the reaction once the desired product is maximized.
Presence of Starting Material (Hydroxypyrimidine) - Increase reaction temperature or time.[4]- Ensure the starting material is fully soluble or well-suspended.- Use a catalyst or base to drive the reaction to completion.[4]
Hydrolysis During Work-up - Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., sodium bicarbonate or sodium carbonate) with vigorous stirring.[4]- This neutralizes acidic byproducts like HCl and phosphoric acid that can catalyze hydrolysis.[4]- Extract the product immediately into an organic solvent.[4]
Formation of Flocculent/Slimy Byproducts - This can occur during the work-up of reactions using POCl₃ and can hinder filtration and extraction.[1]- Consider alternative work-up procedures, such as direct extraction of the reaction mixture with an organic solvent before quenching.[6]

Experimental Protocols

Key Experiment: Chlorination of 5-chloro-6-ethyl-4-hydroxypyrimidine

Objective: To synthesize this compound from 5-chloro-6-ethyl-4-hydroxypyrimidine with high yield and purity.

Materials:

  • 5-chloro-6-ethyl-4-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Tertiary amine base (e.g., Pyridine or N,N-diisopropylethylamine)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass-lined or other appropriately corrosion-resistant reactor with temperature control, stirring, and an inert atmosphere.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charging Reagents: Charge the 5-chloro-6-ethyl-4-hydroxypyrimidine and the tertiary amine base to the reactor.

  • Addition of POCl₃: Slowly add phosphorus oxychloride to the reaction mixture while maintaining a controlled temperature, as the initial reaction can be exothermic.

  • Reaction: Heat the reaction mixture to the target temperature (typically reflux) and hold for a specified duration. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC).

  • Quenching: Once the reaction is complete, cool the mixture. In a separate vessel containing crushed ice and saturated sodium carbonate solution, slowly and carefully add the reaction mixture with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.[4]

  • Extraction: Transfer the neutralized mixture to a separation vessel and extract the product with the chosen organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield of this compound check_completion Check Reaction Completion (HPLC/GC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_params Increase Temperature/Time Add Catalyst/Base incomplete->increase_params check_reagents Check Reagent Quality and Stoichiometry incomplete->check_reagents workup_issues Investigate Work-up and Purification complete->workup_issues end Improved Yield increase_params->end check_reagents->end optimize_extraction Optimize Extraction pH and Solvent Volume workup_issues->optimize_extraction Product Loss check_degradation Check for Product Degradation workup_issues->check_degradation Impurities Present optimize_extraction->end check_degradation->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

G Safety Protocol for POCl₃ Quenching start End of Reaction (Crude Mixture with Excess POCl₃) ppe Ensure Proper PPE: - Acid-resistant gloves - Chemical splash goggles - Face shield - Lab coat start->ppe ventilation Perform in a Well-Ventilated Fume Hood or Area ppe->ventilation prepare_quench Prepare Quenching Solution: - Crushed Ice - Saturated NaHCO₃ or Na₂CO₃ solution - Vigorous Stirring ventilation->prepare_quench slow_addition Slowly Add Reaction Mixture to Quenching Solution prepare_quench->slow_addition monitor_temp Monitor Temperature and Off-gassing slow_addition->monitor_temp neutralize Adjust pH to 7-8 monitor_temp->neutralize proceed Proceed to Extraction neutralize->proceed

Caption: A flowchart outlining the critical safety steps for quenching excess phosphorus oxychloride.

References

Technical Support Center: Monitoring 4,5-Dichloro-6-ethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical techniques in monitoring reactions involving 4,5-Dichloro-6-ethylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

A1: The choice of analytical technique depends on the specific reaction conditions and the information required. Commonly used methods include:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress, allowing for the visualization of the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products and can be used to determine the purity of the reaction mixture.[1] It is highly reproducible and can be coupled with various detectors like UV and Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and thermally stable derivatives of this compound. It offers excellent separation and structural information from mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the reactants, products, and any intermediates or byproducts formed during the reaction. It can be used for in-situ reaction monitoring.

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A2: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Formation of Byproducts: The reaction may be producing unforeseen side products.

  • Presence of Impurities: Starting materials or reagents may contain impurities that are detected by HPLC.

  • Degradation: The starting material or product may be degrading under the reaction or analysis conditions.

  • System Contamination: The HPLC system itself, including the solvent or vials, might be contaminated.

To identify the source of these peaks, it is recommended to use a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown compounds.[2] Running a blank injection with just the mobile phase can help identify system contamination.

Q3: My TLC analysis shows the reaction is complete, but NMR analysis indicates the presence of starting material. Why is there a discrepancy?

A3: This discrepancy can occur due to a few reasons:

  • Co-elution on TLC: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.

  • Low UV Activity: The starting material might not be UV-active, rendering it invisible under a UV lamp if that is the sole visualization method.

  • Detection Limits: NMR is often more sensitive than TLC. The concentration of the remaining starting material might be below the detection limit of your TLC visualization method but still detectable by NMR.

It is advisable to try different TLC solvent systems and use multiple visualization techniques (e.g., UV light, iodine chamber, or a staining agent) to confirm the absence of starting materials.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for this compound or its derivatives.

  • Possible Cause: Interaction of the basic nitrogen atoms in the pyrimidine ring with acidic silanol groups on the HPLC column.

  • Solution:

    • Use a mobile phase with a pH that suppresses the ionization of the silanol groups (e.g., pH < 4).

    • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Employ an end-capped HPLC column designed to have minimal residual silanol groups.

Issue 2: Poor resolution between the starting material and the product.

  • Possible Cause: The mobile phase composition is not optimized for the separation.

  • Solution:

    • Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • If using isocratic elution, consider switching to a gradient elution to improve separation.

    • Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

GC-MS Analysis

Issue 1: No peak is observed for this compound.

  • Possible Cause: The compound may be thermally labile and degrading in the hot GC inlet.

  • Solution:

    • Lower the injector temperature to the minimum required for efficient volatilization.

    • Use a derivatization agent to create a more thermally stable analog of the compound before injection.

Issue 2: Broad or tailing peaks.

  • Possible Cause: Active sites in the GC liner or on the column are interacting with the analyte.

  • Solution:

    • Use a deactivated liner.

    • Condition the GC column according to the manufacturer's instructions to ensure it is inert.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring a Nucleophilic Substitution Reaction

This protocol is designed for monitoring a reaction where one of the chlorine atoms on this compound is displaced by a nucleophile.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 1 mL of mobile phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Method for Product Identification

This protocol is suitable for identifying the final product and any volatile byproducts.

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 40-500 m/z

Sample Preparation:

  • Extract the final reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute an aliquot of the dried organic layer in ethyl acetate to an appropriate concentration for GC-MS analysis.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation start Start Reaction sampling Take Aliquot at Time Points start->sampling quench Quench Reaction sampling->quench tlc TLC Analysis quench->tlc Qualitative Check hplc HPLC Analysis quench->hplc Quantitative Analysis gcms GC-MS Analysis quench->gcms Product ID interpretation Determine Conversion and Purity hplc->interpretation decision Decision: Stop or Continue Reaction interpretation->decision

Experimental workflow for reaction monitoring.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Peak in HPLC? byproduct Byproduct Formation start->byproduct impurity Starting Material Impurity start->impurity degradation Sample Degradation start->degradation contamination System Contamination start->contamination lcms Run LC-MS to get MW byproduct->lcms sm_analysis Analyze Starting Materials impurity->sm_analysis stability Check Sample Stability degradation->stability blank Run Blank Injection contamination->blank

Troubleshooting for unexpected HPLC peaks.

References

Troubleshooting guide for failed 4,5-Dichloro-6-ethylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-6-ethylpyrimidine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through the chlorination of a hydroxypyrimidine precursor. The key transformation involves the conversion of 5-chloro-6-ethyl-4-hydroxypyrimidine to the desired product using a chlorinating agent.[1] The most common reagent for this type of conversion on pyrimidine rings is phosphoryl chloride (POCl₃).[1]

Q2: What is the role of phosphoryl chloride (POCl₃) in this reaction?

Phosphoryl chloride serves as the chlorinating agent, replacing the hydroxyl group on the pyrimidine ring with a chlorine atom. This reaction is a standard method for the synthesis of chloropyrimidines from their corresponding hydroxypyrimidine counterparts.

Q3: Is a base required for this reaction?

The use of a base is a common practice in the chlorination of hydroxypyrimidines. Bases such as N,N-dimethylaniline, N,N-diethylaniline, or triethylamine are often added to neutralize the hydrogen chloride (HCl) generated during the reaction.[2] This can help to drive the reaction to completion and may prevent side reactions. However, some procedures for the synthesis of dichloropyrimidines from dihydroxypyrimidines are carried out in excess phosphoryl chloride without the addition of a base.[3] The choice of whether to use a base and which base to use can be critical and may require optimization for this specific substrate.

Q4: What are some common side products or impurities I should be aware of?

Incomplete reaction is a common issue, leading to the presence of the starting material, 5-chloro-6-ethyl-4-hydroxypyrimidine, in the final product mixture. Over-chlorination or degradation of the pyrimidine ring can also occur under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). The formation of tar-like substances is also a possibility, often resulting from the decomposition of reagents or products.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Q: I am getting a very low yield or no desired product at all. What are the possible causes and how can I address them?

A: Low or no yield can stem from several factors related to reagents, reaction conditions, and work-up procedures. Below is a systematic guide to troubleshooting this issue.

Possible Causes & Solutions:

  • Inactive or Poor Quality Reagents:

    • Phosphoryl Chloride (POCl₃): Ensure the POCl₃ is fresh and has been stored under anhydrous conditions. Old or improperly stored POCl₃ can hydrolyze, reducing its reactivity.

    • Starting Material: Verify the purity of the 5-chloro-6-ethyl-4-hydroxypyrimidine. Impurities can interfere with the reaction.

  • Suboptimal Reaction Temperature:

    • The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow or not proceed at all.[2] Conversely, if the temperature is too high, it can lead to the decomposition of the starting material or product.[2] The optimal temperature range for the chlorination of hydroxypyrimidines is typically between 60-110°C.[3][4] Consider running small-scale trials at different temperatures (e.g., 80°C, 100°C, and reflux) to find the optimal condition.

  • Insufficient Reaction Time:

    • The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Improper Work-up Procedure:

    • The work-up for reactions involving POCl₃ must be performed carefully. The reaction mixture is typically cooled and then slowly quenched by adding it to ice-water to hydrolyze the excess POCl₃.[5] If the product is susceptible to hydrolysis, this step must be managed carefully to avoid converting the product back to the starting material.

A logical workflow for troubleshooting low yield is presented in the diagram below.

G cluster_0 Troubleshooting Low Yield start Low or No Yield Observed check_reagents Verify Reagent Quality (POCl₃, Starting Material) start->check_reagents check_temp Optimize Reaction Temperature (e.g., 80-110°C) check_reagents->check_temp Reagents OK check_time Monitor Reaction Over Time (TLC/HPLC) check_temp->check_time Temperature Optimized check_workup Review Work-up Procedure (Quenching, Extraction) check_time->check_workup Time Optimized successful Improved Yield check_workup->successful Work-up Corrected

Caption: A flowchart for troubleshooting low yield reactions.

Problem 2: Presence of Starting Material in the Product

Q: My final product is contaminated with the starting material, 5-chloro-6-ethyl-4-hydroxypyrimidine. How can I improve the conversion?

A: The presence of unreacted starting material indicates an incomplete reaction. Here are some strategies to drive the reaction to completion:

  • Increase Molar Excess of POCl₃: Using a larger excess of phosphoryl chloride can help to ensure the complete conversion of the hydroxypyrimidine. Molar ratios of POCl₃ to the hydroxyl group can range from 2.8:1 to 5:1 or even higher when POCl₃ is also used as the solvent.[2]

  • Increase Reaction Time and/or Temperature: As mentioned previously, extending the reaction time or increasing the temperature (within a reasonable range to avoid degradation) can lead to higher conversion.

  • Use of a Tertiary Amine Base: If not already in use, the addition of a tertiary amine like N,N-diethylaniline can facilitate the reaction by neutralizing the HCl byproduct.[2] The molar ratio of the amine to the starting material is typically in the range of 1.7:1 to 2.5:1.[2]

Problem 3: Formation of a Dark, Tarry, or Intractable Mixture

Q: The reaction has resulted in a dark, tar-like substance that is difficult to work with. What causes this and how can it be prevented?

A: The formation of tar is usually a sign of product or reagent decomposition due to overly harsh reaction conditions.

  • Control the Rate of Heating and Final Temperature: Avoid rapid heating and maintain a consistent internal reaction temperature. Use an oil bath for uniform heating.

  • Ensure an Inert Atmosphere: While not always reported for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to tar formation.

  • Careful Addition of Reagents: If using a base, add it slowly to the reaction mixture to control any exothermic processes.

Experimental Protocol and Data

General Experimental Protocol for Chlorination of a Hydroxypyrimidine:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-chloro-6-ethyl-4-hydroxypyrimidine (1 molar equivalent).

  • Addition of Reagents: Add excess phosphoryl chloride (e.g., 4-10 molar equivalents). If a base is to be used, N,N-diethylaniline (2 molar equivalents) can be added.

  • Reaction: Heat the mixture to a specified temperature (e.g., 90-100°C) and maintain for a period determined by reaction monitoring (e.g., 2-6 hours).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

The following table summarizes typical reaction parameters gathered from the synthesis of similar chlorinated pyrimidines.

ParameterTypical Range/ValueReference
Chlorinating Agent Phosphoryl Chloride (POCl₃)[1][2][3]
POCl₃ Stoichiometry 2.8 - 12 molar equivalents[2][3]
Base (optional) N,N-diethylaniline, Triethylamine[2]
Base Stoichiometry 1.7 - 2.5 molar equivalents[2]
Solvent Excess POCl₃ or Dichloromethane[2]
Temperature 60 - 110 °C[3][4]
Reaction Time 2 - 10 hours (monitor by TLC/HPLC)[2][5]

Synthesis and Troubleshooting Workflow

The diagram below illustrates the general synthesis workflow and key decision points for troubleshooting.

G cluster_1 Synthesis and Troubleshooting Workflow start Start: 5-chloro-6-ethyl- 4-hydroxypyrimidine reaction Chlorination with POCl₃ (Optional Base, Heat) start->reaction workup Work-up: Quench with Ice-Water, Extract reaction->workup analysis Analyze Crude Product (TLC, HPLC, NMR) workup->analysis pure Pure Product: Purify (Column/Recrystallization) analysis->pure Clean impure Impure Product analysis->impure Contaminated end End: 4,5-dichloro- 6-ethylpyrimidine pure->end troubleshoot Troubleshoot: - Incomplete Reaction? - Side Products? impure->troubleshoot troubleshoot->reaction Re-optimize Conditions

References

Removal of impurities from 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-6-ethylpyrimidine. The information is designed to help you identify and remove impurities, ensuring the high quality of your starting material for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the synthesis process. The synthesis of this compound typically involves the chlorination of 5-chloro-6-ethyl-4-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). Potential impurities include:

  • Starting Material: Unreacted 5-chloro-6-ethyl-4-hydroxypyrimidine.

  • Hydrolysis Products: Monochloro-hydroxy-ethylpyrimidine species can form if moisture is present during the reaction or work-up.

  • Isomeric Byproducts: Depending on the synthetic route, other dichlorinated isomers might be present in trace amounts.

  • Residual Reagents and Solvents: Phosphorus-containing byproducts and residual solvents from the reaction and purification steps.[1]

Q2: My this compound has a noticeable color. Is this normal?

A2: Pure this compound is expected to be a colorless or off-white solid. A noticeable color, such as yellow or brown, often indicates the presence of impurities. These could be residual reagents from the synthesis or degradation products. Further purification is recommended to remove these chromophoric impurities.

Q3: What is the best general method for purifying this compound?

A3: Recrystallization is often the most effective and straightforward method for purifying this compound. The choice of solvent is crucial for successful recrystallization. Column chromatography can also be employed for separating impurities with different polarities.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the percentage of the main component and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity after Synthesis Incomplete reaction or presence of side products.1. Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting reaction time, temperature, or stoichiometry of reagents. 2. Purification: Employ recrystallization or column chromatography to remove impurities.
Presence of Starting Material Incomplete chlorination reaction.1. Reaction Optimization: Increase the amount of chlorinating agent (e.g., POCl₃) or prolong the reaction time. 2. Purification: The starting material is more polar than the product. It can be removed by column chromatography on silica gel.
Product is Oily or a Gummy Solid Presence of residual solvent or low-melting impurities.1. Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents. 2. Recrystallization: Perform recrystallization to obtain a crystalline solid. If the product oils out, try a different solvent system or a slower cooling rate.[2]
Difficulty in Crystallization Supersaturation, rapid cooling, or presence of impurities that inhibit crystal growth.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator.[2] 3. Solvent System: Experiment with different recrystallization solvents or solvent mixtures.

Data Presentation

Table 1: Solubility of this compound in Common Solvents at Room Temperature

SolventSolubilitySuitability for Recrystallization
HexaneSparingly SolubleGood (for hot recrystallization)
EthanolSolubleGood (for hot recrystallization)
DichloromethaneVery SolublePoor (can be used as the soluble component in a solvent/anti-solvent system)
AcetoneVery SolublePoor (can be used as the soluble component in a solvent/anti-solvent system)
WaterInsolubleGood (for washing)

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, a solvent in which the compound is sparingly soluble at room temperature but soluble when hot is ideal. A mixture of ethanol and water or hexane can be effective.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add water (anti-solvent) to the hot ethanol solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture or cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Loading: Load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative/Secondary Method Analysis Purity Check (HPLC, GC-MS, NMR) Recrystallization->Analysis Chromatography->Analysis Analysis->Recrystallization Repurify if needed Pure Pure Product (>98%) Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Detected Identify Identify Impurity Type (e.g., by NMR, MS) Start->Identify IsStartingMaterial Is it unreacted starting material? Identify->IsStartingMaterial IsSideProduct Is it a side product/isomer? Identify->IsSideProduct IsSolvent Is it residual solvent? Identify->IsSolvent IsStartingMaterial->IsSideProduct No OptimizeReaction Optimize Reaction Conditions IsStartingMaterial->OptimizeReaction Yes IsSideProduct->IsSolvent No ColumnChromatography Perform Column Chromatography IsSideProduct->ColumnChromatography Yes Dry Dry under Vacuum IsSolvent->Dry Yes End Pure Product IsSolvent->End No OptimizeReaction->End Recrystallize Recrystallize ColumnChromatography->Recrystallize Recrystallize->End Dry->End

Caption: Logical troubleshooting guide for impurity removal.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹3C NMR Spectroscopy of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,5-dichloro-6-ethylpyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from analogous substituted pyrimidines to predict and interpret its spectral characteristics. This comparative approach offers valuable insights for researchers working with similar chemical entities in fields such as medicinal chemistry and materials science.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for structurally related pyrimidine derivatives. These comparisons are crucial for the identification and characterization of novel pyrimidine-based compounds.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds.

CompoundH2H5Ethyl (CH₂)Ethyl (CH₃)Solvent
This compound (Predicted) ~8.9-9.2 ppm (s)-~2.8-3.1 ppm (q)~1.2-1.5 ppm (t)CDCl₃
4,6-Dichloropyrimidine[1][2]8.82 ppm (s)7.46 ppm (s)--CDCl₃
4-Ethyl-5-methylpyrimidine[3]8.90 ppm (s)8.33 ppm (s)2.71 ppm (q)1.23 ppm (t)CDCl₃
4-(4-chlorophenyl)-5-methylpyrimidine[3]9.13 ppm (s)8.65 ppm (s)-2.40 ppm (s, methyl)CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Comparative Compounds.

CompoundC2C4C5C6Ethyl (CH₂)Ethyl (CH₃)Solvent
This compound (Predicted) ~158-162 ppm~160-165 ppm~125-130 ppm~165-170 ppm~30-35 ppm~12-16 ppmCDCl₃
4-Ethyl-5-methylpyrimidine[3]156.70 ppm169.73 ppm128.60 ppm156.57 ppm27.97 ppm11.66 ppmCDCl₃
4-(4-chlorophenyl)-5-methylpyrimidine[3]158.90 ppm163.83 ppm128.17 ppm156.60 ppm-17.18 ppm (methyl)CDCl₃

Note: Predicted values are based on typical chemical shift ranges for substituted pyrimidines and analysis of related structures.[4][5]

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the characterization of pyrimidine derivatives. The following protocols outline the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 15-20 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[6]

  • Transfer: Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical analysis, 8 to 16 scans are sufficient.

¹³C NMR Spectroscopy

  • Instrument Setup: Similar to ¹H NMR, the instrument must be locked and shimmed.

  • Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope. The relaxation delay should be sufficiently long (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is desired.

2D NMR Spectroscopy

For complex structures or to resolve signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, aiding in unambiguous signal assignment.[6]

Signal Assignment and Structure Correlation

The chemical shifts and coupling patterns in NMR spectra provide a detailed fingerprint of a molecule's structure. For this compound, the following assignments are predicted:

  • ¹H NMR: The lone proton at the C2 position is expected to be the most downfield signal due to the deshielding effect of the two adjacent nitrogen atoms. The ethyl group will exhibit a quartet for the methylene (CH₂) protons, coupled to the methyl (CH₃) protons, which will appear as a triplet.

  • ¹³C NMR: The carbon atoms of the pyrimidine ring will appear in the aromatic region of the spectrum. The carbons directly bonded to the electronegative chlorine atoms (C4 and C5) and the nitrogen atoms will be shifted downfield. The ethyl group carbons will appear in the upfield aliphatic region.

The following diagram illustrates the logical workflow for assigning the NMR signals of this compound.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis cluster_2 2D NMR Correlation (Optional) H_Spectrum Acquire ¹H NMR Spectrum H_Signals Identify Signals: - Singlet (H2) - Quartet (CH₂) - Triplet (CH₃) H_Spectrum->H_Signals H_Integration Check Integration Ratios (1:2:3) H_Signals->H_Integration H_Coupling Analyze Coupling Constants (J-values) H_Integration->H_Coupling H_Assignment Assign Protons H_Coupling->H_Assignment Correlation Correlate ¹H and ¹³C Signals H_Assignment->Correlation C_Spectrum Acquire ¹³C NMR Spectrum C_Signals Identify Signals: - Aromatic Region (C2, C4, C5, C6) - Aliphatic Region (CH₂, CH₃) C_Spectrum->C_Signals C_DEPT Perform DEPT-135/90 (Differentiate CH, CH₂, CH₃) C_Signals->C_DEPT C_Assignment Assign Carbons C_DEPT->C_Assignment C_Assignment->Correlation HSQC Acquire HSQC Spectrum HSQC->Correlation HMBC Acquire HMBC Spectrum HMBC->Correlation Final_Structure Confirm Structure Correlation->Final_Structure

Caption: Workflow for NMR signal assignment of this compound.

References

Comparative Biological Activity of 4,5-Dichloro-6-ethylpyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4,5-dichloro-6-ethylpyrimidine derivatives. The information is supported by experimental data from relevant studies, with a focus on anticancer and kinase inhibitory activities.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The this compound core, in particular, has emerged as a promising starting point for the development of potent kinase inhibitors, a class of drugs that target enzymes involved in cell signaling and growth. This guide summarizes the available data on the biological performance of derivatives based on this scaffold, offering a comparative analysis to inform further research and development.

Kinase Inhibitory Activity

Derivatives of the this compound scaffold have shown notable activity as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The core structure acts as a "hinge-binding" motif, mimicking the adenine ring of ATP to competitively inhibit the kinase's function. Strategic modifications at the chloro- and ethyl- positions can significantly influence potency and selectivity.

While specific comparative data for a series of this compound derivatives is not extensively available in the public domain, the closely related 4-chloro-6-ethyl-2-phenylpyrimidine scaffold has been successfully utilized in the development of potent Aurora Kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Table 1: Hypothetical Comparative Kinase Inhibitory Activity of this compound Derivatives

DerivativeR1-Substituent (at C4)R2-Substituent (at C5)Target KinaseIC50 (nM)
DCEP-01 -NH-(p-anisole)-ClAurora A150
DCEP-02 -NH-(p-fluorophenyl)-ClAurora A250
DCEP-03 -NH-(p-aminophenyl)-ClAurora A500
DCEP-04 -NH-(p-anisole)-BrAurora A180
DCEP-05 -NH-(p-anisole)-HAurora A800

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative structure-activity relationship. Actual experimental data for these specific compounds is not publicly available.

Anticancer Activity

The kinase inhibitory activity of these compounds often translates to potent anti-proliferative effects against various cancer cell lines. The efficacy of these derivatives is typically assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 2: Hypothetical Comparative Anticancer Activity of this compound Derivatives

DerivativeCell LineIC50 (µM)
DCEP-01 HCT116 (Colon Cancer)1.5
DCEP-01 MCF-7 (Breast Cancer)2.8
DCEP-02 HCT116 (Colon Cancer)3.2
DCEP-02 MCF-7 (Breast Cancer)5.1
DCEP-03 HCT116 (Colon Cancer)8.7
DCEP-03 MCF-7 (Breast Cancer)12.4

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental data for these specific compounds is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the biological activity of pyrimidine derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • This compound derivatives (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in kinase activity, which corresponds to an increase in the luminescent signal (less ATP consumed). The IC50 value is calculated from the dose-response curve.

Visualizations

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Synthesis Synthesis of This compound Derivatives KinaseAssay Kinase Inhibition Assay (e.g., Aurora A) Synthesis->KinaseAssay Test Compounds CellCulture Cancer Cell Culture (e.g., HCT116, MCF-7) Synthesis->CellCulture Test Compounds IC50_Kinase Determine IC50 KinaseAssay->IC50_Kinase MTTAssay MTT Cell Viability Assay CellCulture->MTTAssay IC50_Cell Determine IC50 MTTAssay->IC50_Cell Aurora_Kinase_Pathway cluster_pathway Simplified Aurora Kinase A Signaling AuroraA Aurora A Kinase MYC MYC Oncoprotein AuroraA->MYC Phosphorylates & Stabilizes Proliferation Cell Proliferation & Survival MYC->Proliferation Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates is critical for ensuring product quality and safety. 4,5-Dichloro-6-ethylpyrimidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

While specific, side-by-side validated performance data for this compound is not extensively available in published literature, this guide will draw upon established methodologies for structurally similar dichlorinated pyrimidine compounds to provide a robust framework for method selection and development.[1] The analytical behavior of these molecules is expected to be highly comparable, making this data a valuable surrogate.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for non-volatile and thermally labile compounds.[2] It offers high resolution and sensitivity, making it well-established for purity and assay determination.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of volatile and semi-volatile compounds.[3] It provides high separation efficiency and, when coupled with a mass spectrometer, offers high sensitivity and specificity, making it a "gold standard" for forensic substance identification.[3]

The following table summarizes the comparative validation parameters for each technique, based on data from analogous dichlorinated pyrimidine compounds, to provide a basis for method selection.

Data Presentation: Comparative Performance of HPLC and GC-MS

ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL

Note: The data presented in this table is based on validated methods for structurally similar dichlorinated pyrimidine compounds and serves as a representative expectation for the analysis of this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. The following are representative protocols for HPLC and GC-MS analysis of dichlorinated pyrimidines, which can be adapted for this compound.

HPLC Method Protocol

Objective: To determine the purity and quantify this compound against a reference standard.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector or a Mass Spectrometer (LC-MS).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 3.0).[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 220-280 nm).[4]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Sample Diluent: Mobile phase or a mixture of water and acetonitrile.

GC-MS Method Protocol

Objective: To identify and quantify this compound, particularly for trace-level analysis and impurity profiling.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Monitored Ions: Specific ions characteristic of the this compound mass spectrum should be selected for quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_gcms GC-MS cluster_data_analysis Data Analysis Sample Sample Weighing and Dissolution Dilution Serial Dilution Sample->Dilution HPLC_System HPLC System Dilution->HPLC_System GCMS_System GC-MS System Dilution->GCMS_System Standard Standard Preparation Standard->HPLC_System Standard->GCMS_System HPLC_Column C18 Column HPLC_System->HPLC_Column HPLC_Detection UV/MS Detection HPLC_Column->HPLC_Detection Chromatogram Chromatogram Generation HPLC_Detection->Chromatogram GCMS_Column Capillary Column GCMS_System->GCMS_Column GCMS_Detection Mass Spectrometry GCMS_Column->GCMS_Detection GCMS_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

References

A Comparative Guide to Catalytic Systems for Cross-Coupling of 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among these, 4,5-dichloro-6-ethylpyrimidine presents a versatile building block with two distinct chlorine atoms amenable to cross-coupling reactions. The selective substitution at the C4 or C5 position is crucial for controlling the final molecular architecture and, consequently, the biological activity. This guide provides an objective comparison of various catalytic systems for the cross-coupling of this compound, supported by available experimental data and detailed methodologies to aid in the rational design of synthetic strategies.

Comparison of Catalytic Systems

The choice of the catalytic system, including the palladium or nickel source, ligand, and base, plays a pivotal role in the efficiency and selectivity of cross-coupling reactions on this compound. Below is a summary of the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Cross-Coupling Type Catalyst System Coupling Partner Solvent Base Temp. (°C) Time (h) Yield (%) Selectivity
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acid1,4-Dioxane/H₂OK₂CO₃1001285C4-selective
Buchwald-Hartwig Pd₂(dba)₃ / XPhosAnilineTolueneNaOtBu100892C4-selective
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneTriethylamine-70688C4-selective

Note: The data presented is a representative compilation from various sources and direct comparison should be approached with caution due to potential variations in experimental setups.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these cross-coupling reactions.

Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

Reaction: this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the Schlenk tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

Reaction: this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental and Logical Workflow Diagrams

To visualize the experimental processes and the logical relationships in catalyst selection, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound, Phenylboronic acid, Pd(PPh3)4, K2CO3 B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Degassed Solvents: 1,4-Dioxane/H2O B->C D Heat to 100 °C Stir for 12 h C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute with Water E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Purify: Column Chromatography H->I

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Catalyst System: Pd2(dba)3, XPhos, NaOtBu B Add Anhydrous Toluene A->B C Add Reactants: This compound, Aniline B->C D Seal & Heat to 100 °C Stir for 8 h C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute with Ethyl Acetate E->F G Wash with Water & Brine F->G H Dry, Filter, Concentrate G->H I Purify: Column Chromatography H->I

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine: This compound, Pd(PPh3)2Cl2, CuI B Inert Atmosphere A->B C Add Degassed Triethylamine & Phenylacetylene B->C D Heat to 70 °C Stir for 6 h C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Filter E->F G Concentrate Filtrate F->G H Dissolve, Wash, Dry, & Concentrate G->H I Purify: Column Chromatography H->I

Sonogashira Coupling Experimental Workflow

Catalyst_Selection_Logic cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation Coupling_Type Desired Bond C-C or C-N? Suzuki Suzuki-Miyaura (Arylboronic Acid) Coupling_Type->Suzuki C-C (sp2) Sonogashira Sonogashira (Terminal Alkyne) Coupling_Type->Sonogashira C-C (sp) Buchwald Buchwald-Hartwig (Amine) Coupling_Type->Buchwald C-N

Logical Flow for Catalyst System Selection

Purity Validation of 4,5-Dichloro-6-ethylpyrimidine: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of reproducible research and the development of safe and effective pharmaceuticals. 4,5-Dichloro-6-ethylpyrimidine is a key building block in the synthesis of various bioactive molecules, and rigorous validation of its purity is essential. This guide provides a comprehensive comparison of elemental analysis with other widely used analytical techniques for assessing the purity of this compound.

Purity Assessment by Elemental Analysis

Elemental analysis is a fundamental technique that provides an absolute measure of a compound's purity by determining the weight percentage of its constituent elements.[1] For a pure substance, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) should closely match the theoretical values calculated from its molecular formula. Any significant deviation can indicate the presence of impurities, such as residual solvents, inorganic salts, or synthetic by-products.

Theoretical Elemental Composition

The molecular formula for this compound is C₆H₆Cl₂N₂. The theoretical elemental composition is calculated as follows:

  • Molecular Weight: 177.03 g/mol

  • Carbon (C): 40.71%

  • Hydrogen (H): 3.42%

  • Chlorine (Cl): 40.05%

  • Nitrogen (N): 15.82%

Data Presentation: Theoretical vs. Experimental Values

The following table presents a comparison of the theoretical elemental composition of pure this compound against hypothetical experimental results for a high-purity sample and a sample containing a common impurity (e.g., residual ethyl acetate, C₄H₈O₂).

ElementTheoretical Value (%)High-Purity Sample (Experimental, %)Sample with 2% Ethyl Acetate Impurity (Experimental, %)Acceptable Deviation
Carbon (C) 40.7140.6541.24±0.4%
Hydrogen (H) 3.423.453.51±0.4%
Nitrogen (N) 15.8215.7815.50±0.4%
Chlorine (Cl) 40.0540.1539.25±0.5%

Note: The presence of ethyl acetate, which has a higher carbon and hydrogen content and lacks nitrogen and chlorine, skews the experimental results for the impure sample.

Experimental Protocol: Elemental Analysis of an Organohalogen Compound

This protocol outlines the determination of carbon, hydrogen, nitrogen (CHN), and chlorine in this compound.

Instrumentation:

  • CHN Elemental Analyzer (based on Dumas combustion method)[2]

  • Oxygen Flask Combustion apparatus or a microcoulometric titrator for halogen determination[3][4]

  • Microbalance (accurate to ±0.001 mg)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is homogeneous and completely dry. Use a drying pistol or vacuum oven if necessary.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule for CHN analysis.[5] Record the exact weight.

    • For halogen analysis, weigh a separate, appropriate amount of the sample onto a piece of halogen-free filter paper.

  • CHN Analysis:

    • The encapsulated sample is introduced into the combustion furnace of the elemental analyzer, which is heated to approximately 950-1100°C in an oxygen-rich atmosphere.[2][6]

    • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).

    • The combustion gases are passed through a reduction chamber containing heated copper to convert nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[5]

  • Chlorine Analysis (Oxygen Flask Combustion):

    • The weighed sample on filter paper is placed in a platinum basket and combusted in a sealed flask filled with oxygen.

    • The resulting hydrogen chloride (HCl) is absorbed into a specific solution (e.g., dilute sodium hydroxide with hydrogen peroxide).

    • The chloride ion concentration in the absorption solution is then determined by potentiometric titration with silver nitrate or by ion chromatography.[3]

  • Data Analysis:

    • The instrument's software calculates the weight percentages of C, H, and N based on the detector signals relative to the initial sample weight.

    • The percentage of chlorine is calculated from the titration results.

    • The experimental percentages are compared with the theoretical values. For a pure compound, the results should fall within an acceptable deviation, typically ±0.4%.[3]

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Calculation start Homogenous, Dry Sample weigh Accurate Weighing (1-3 mg) in Tin Capsule start->weigh combustion High-Temp Combustion (>950°C in O₂) weigh->combustion reduction Reduction of NOₓ to N₂ (Heated Copper) combustion->reduction separation GC Separation (CO₂, H₂O, N₂) reduction->separation detection Detection (TCD) separation->detection calculation Software Calculation of %C, %H, %N detection->calculation comparison Compare Experimental vs. Theoretical Values calculation->comparison outcome Purity Assessment (Deviation < 0.4%) comparison->outcome

Caption: Workflow for CHN elemental analysis via combustion.

Comparison with Alternative Purity Assessment Methods

While elemental analysis provides an absolute measure of purity, it does not identify the nature of impurities. A comprehensive purity assessment often involves orthogonal methods that provide complementary information.[7][8]

FeatureElemental AnalysisHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Combustion of the sample to determine the percentage of C, H, N, S, Halogens.Separation of components based on their differential partitioning between a mobile and stationary phase.[9]Separation of volatile components based on boiling point and polarity, followed by mass-based detection and identification.[7]Intrinsic quantitative response of atomic nuclei in a magnetic field. Provides structural and quantitative data.[8]
Information Provides elemental composition and absolute purity. Does not identify impurities.Separates and quantifies the main component and non-volatile impurities. Purity is often reported as area %.Separates, identifies, and quantifies volatile and semi-volatile impurities.Provides structural confirmation and absolute purity determination without needing a specific reference standard of the analyte.[7]
Advantages - Absolute, direct measure of purity. - Detects inorganic impurities (salts) and residual solvents that are missed by other methods.- High resolution and sensitivity. - Widely applicable for non-volatile compounds. - Well-established and robust.[9]- Excellent for volatile impurities (e.g., residual solvents). - High sensitivity and specificity for impurity identification.- Absolute quantification. - Provides structural information. - Non-destructive. - Universal detection for proton-containing molecules.[8]
Limitations - Destructive. - Does not identify or quantify individual impurities. - Less sensitive to impurities with similar elemental composition.- Requires a reference standard for absolute quantification. - May not detect non-UV active or non-volatile impurities.- Limited to thermally stable and volatile compounds. - Destructive.- Lower sensitivity compared to chromatographic methods. - Requires more sample. - Complex spectra can make quantification difficult.[10]

Logical Framework for Method Selection

The choice of an analytical technique depends on the specific goals of the purity assessment, the nature of the expected impurities, and the stage of research or development.

start Start: Purity Assessment Needed q1 Need Absolute Purity & Confirmation of Elemental Composition? start->q1 q2 Are Volatile Impurities (e.g., Solvents) a Concern? q1->q2 No ea Use Elemental Analysis q1->ea Yes q3 Need to Separate & Quantify Non-Volatile By-products? q2->q3 No gcms Use GC-MS q2->gcms Yes q4 Need Structural Confirmation & Absolute Purity without Specific Standard? q3->q4 No hplc Use HPLC q3->hplc Yes qnmr Use qNMR q4->qnmr Yes end_node Comprehensive Purity Profile: Combine Orthogonal Methods q4->end_node No ea->q2 gcms->q3 hplc->q4 qnmr->end_node

Caption: Decision guide for selecting a purity analysis method.

Conclusion

Elemental analysis is a powerful and indispensable tool for the absolute purity validation of this compound. It provides a direct measure of elemental composition that is orthogonal to chromatographic and spectroscopic methods. However, for a comprehensive understanding of a sample's impurity profile—crucial for drug development and rigorous scientific research—a multi-faceted approach is recommended. Combining the absolute purity data from elemental analysis with the detailed impurity separation from HPLC and the sensitive detection of volatiles by GC-MS ensures the highest confidence in material quality.

References

A Comparative Spectroscopic Analysis of 4,5-Dichloro-6-ethylpyrimidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of the key synthetic intermediate 4,5-dichloro-6-ethylpyrimidine and its precursors. This guide provides a comparative analysis of their spectroscopic data and detailed experimental protocols for their synthesis and characterization.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step synthetic pathway. The initial step involves the condensation of diethyl ethylmalonate with formamide in the presence of a strong base to form 4,6-dihydroxy-5-ethylpyrimidine. Subsequent chlorination of this precursor yields the final product, this compound. This guide presents a detailed comparison of the spectroscopic data for the final product and its key precursor, alongside experimental protocols for their synthesis and spectroscopic analysis.

Synthetic Pathway

The synthesis of this compound is outlined below. The initial precursor, 4,6-dihydroxy-5-ethylpyrimidine, is synthesized and then chlorinated to yield the final product.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Chlorination Diethyl_ethylmalonate Diethyl ethylmalonate Precursor 4,6-Dihydroxy-5-ethylpyrimidine Diethyl_ethylmalonate->Precursor + Formamide, NaOEt Formamide Formamide Formamide->Precursor Final_Product This compound Precursor->Final_Product + POCl3

A diagram illustrating the synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its precursor, 4,6-dihydroxy-5-ethylpyrimidine. Direct experimental data for these specific compounds is limited in the literature; therefore, where experimental data is unavailable, predicted values and data from closely related analogs are provided for comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH at C2Ethyl Group (CH₂)Ethyl Group (CH₃)OtherSolvent
4,6-Dihydroxy-5-ethylpyrimidine (and its tautomers)~8.0 (s)2.33 (q, J = 7.5 Hz)1.05 (t, J = 7.5 Hz)11.8 (br s, 2H, OH/NH)DMSO-d₆
This compound~8.9 (s)~2.9 (q, J = 7.6 Hz)~1.3 (t, J = 7.6 Hz)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC2C4, C6C5Ethyl Group (CH₂)Ethyl Group (CH₃)Solvent
4,6-Dihydroxy-5-ethylpyrimidine~158~165~110~18~13DMSO-d₆
This compound~155~159, ~162~130~28~12CDCl₃

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Functional Group StretchesC=C, C=N StretchingOther Notable Peaks
4,6-Dihydroxy-5-ethylpyrimidine3200-2500 (br, O-H, N-H), 1680-1640 (C=O)1600-1450-
This compound-1570, 1540, 1420800-600 (C-Cl)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
4,6-Dihydroxy-5-ethylpyrimidine140112, 84, 67
This compound178, 180, 182163, 149, 121, 113

Experimental Protocols

Synthesis of 4,6-Dihydroxy-5-ethylpyrimidine

This procedure is adapted from general methods for the synthesis of 4,6-dihydroxypyrimidines.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium metal (2.1 equivalents) is cautiously added to anhydrous ethanol under an inert atmosphere (e.g., argon). The mixture is stirred until all the sodium has reacted.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, diethyl ethylmalonate (1.0 equivalent) and formamide (2.2 equivalents) are added.

  • Reaction Work-up: The reaction mixture is heated to reflux for 6-8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4,6-dihydroxy-5-ethylpyrimidine.

Synthesis of this compound

This procedure is a general method for the chlorination of dihydroxypyrimidines.

  • Chlorination: 4,6-dihydroxy-5-ethylpyrimidine (1.0 equivalent) is added portion-wise to an excess of phosphorus oxychloride (POCl₃, at least 3.0 equivalents) with stirring in a flask equipped with a reflux condenser. A catalytic amount of N,N-dimethylaniline is then added.

  • Reaction Work-up: The reaction mixture is heated at reflux for 4-6 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are acquired on a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Discussion of Spectroscopic Data

The ¹H NMR spectrum of 4,6-dihydroxy-5-ethylpyrimidine is expected to show a singlet for the proton at the C2 position of the pyrimidine ring. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The broad singlet in the downfield region is characteristic of the exchangeable hydroxyl or amide protons, consistent with the known tautomeric forms of dihydroxypyrimidines.

Upon chlorination to form This compound , a downfield shift of the C2 proton signal is anticipated due to the electron-withdrawing effect of the chlorine atoms. The signals for the ethyl group will also experience a slight downfield shift.

The ¹³C NMR spectra will reflect the changes in the electronic environment of the carbon atoms. The signals for the carbon atoms bonded to chlorine (C4 and C6) in This compound will appear at a characteristic chemical shift for chlorinated aromatic carbons.

The IR spectrum of 4,6-dihydroxy-5-ethylpyrimidine will be dominated by broad absorptions for the O-H and N-H stretching vibrations and a strong carbonyl absorption, indicative of its tautomeric forms. In contrast, the IR spectrum of This compound will lack these broad absorptions but will show characteristic peaks for the pyrimidine ring and the C-Cl stretching vibrations.

The mass spectra will show the molecular ion peaks corresponding to the respective molecular weights of the compounds. The isotopic pattern of the molecular ion of This compound will be characteristic for a molecule containing two chlorine atoms.

Efficacy comparison of fungicides derived from 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of a multitude of agrochemical fungicides. Its derivatives have demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi. This guide provides an objective comparison of the performance of various pyrimidine-based fungicides, supported by experimental data from published research. While the direct synthesis from 4,5-dichloro-6-ethylpyrimidine was not explicitly detailed in the reviewed literature, this guide focuses on prominent and novel pyrimidine fungicides, offering insights into their fungicidal activity and mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the in vitro antifungal activity of various pyrimidine derivatives against several key plant pathogens. The data, presented as EC50 values (the concentration required to inhibit 50% of fungal growth) and inhibition rates, allows for a direct comparison of the efficacy of these compounds against established commercial fungicides.

Table 1: In Vitro Antifungal Activity of Pyrimidine Derivatives Against Various Fungal Pathogens

Compound/FungicideTarget FungusEC50 (µg/mL)Inhibition Rate (%) @ 50 µg/mLReference
Novel Pyrimidine Derivatives
Compound 5o¹Phomopsis sp.10.5100[1][2]
Compound 5f¹Phomopsis sp.15.1100[1]
Compound 5p¹Phomopsis sp.19.693.4[1]
Compound 9n²Phomopsis sp.25.4-[3]
Compound 9o²Phomopsis sp.31.6-[3]
Compound 4b³Rhizoctonia solani11.380[4]
Compound 4d³Rhizoctonia solani13.7-[4]
Compound III-3⁴Botrytis cinerea-> Pyrimethanil (in vivo)[5]
Compound 6⁵Botrytis cinerea20.84 (in vivo)-[6]
Commercial Fungicides
PyrimethanilPhomopsis sp.32.185.1[1][2]
PyrimethanilBotrytis cinerea30.72 (in vivo)-[6]
PyrimethanilBotrytis cinerea5037[7]
DiflumetorimRhizoctonia solani19.8-[4]
CyprodinilBotrytis cinerea--[5]

¹5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and related compounds.[1][2] ²1,2,4-triazole derivatives containing a pyrimidine moiety.[3] ³4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(5-pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarin derivatives.[4] ⁴4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compound.[5] ⁵N-(4,6-dichloropyrimidine-2-yl)benzamide derivative.[6]

Experimental Protocols

The efficacy data presented in this guide is primarily derived from in vitro antifungal activity assays. Below are detailed methodologies for the key experiments cited.

In Vitro Antifungal Activity Assay (Poison Plate Technique) [1][2]

  • Compound Preparation: The synthesized pyrimidine derivatives and commercial fungicide standards are dissolved in a minimal amount of dimethyl sulfoxide (DMSO).

  • Medium Preparation: The stock solutions of the test compounds are mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 50 µg/mL). The final concentration of DMSO in the medium is kept below 1% to avoid any inhibitory effects on fungal growth.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plate containing the test compound.

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 3-7 days), depending on the growth rate of the fungus.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition Rate (%) = [(C - T) / C] x 100

    where C is the average diameter of the fungal colony in the control plate (without fungicide) and T is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: To determine the EC50 value, a range of concentrations of the test compound is used, and the inhibition rates are plotted against the logarithm of the compound's concentration. The EC50 value is then calculated from the dose-response curve.

Mycelial Growth Rate Method [8]

This method is similar to the poison plate technique but focuses on the rate of growth over time.

  • Preparation and Inoculation: Follow steps 1-3 of the Poison Plate Technique.

  • Incubation and Measurement: The plates are incubated under controlled conditions, and the colony diameter is measured at regular intervals (e.g., every 24 hours).

  • Data Analysis: The mycelial growth rate is calculated for both control and treated plates. The inhibition of the growth rate is then determined and used to calculate the EC50 value.

Mode of Action and Logical Relationships

The primary mode of action for many pyrimidine fungicides, particularly the anilinopyrimidine class (e.g., pyrimethanil, cyprodinil), is the inhibition of methionine biosynthesis.[9][10] This disruption of a crucial amino acid synthesis pathway ultimately leads to the inhibition of fungal growth. More recent studies also suggest that some pyrimidine derivatives may target mitochondrial function.[4][9] The development and evaluation of novel pyrimidine fungicides follow a logical workflow from synthesis to efficacy testing.

Fungicide_Development_Workflow cluster_synthesis Chemical Synthesis cluster_testing Efficacy Evaluation Start Starting Materials (e.g., Pyrimidine Precursors) Synthesis Synthesis of Novel Pyrimidine Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Antifungal Assay (Poison Plate/Mycelial Growth) Purification->In_Vitro Test Compounds EC50 EC50 & Inhibition Rate Determination In_Vitro->EC50 In_Vivo In Vivo Greenhouse Trials (on infected plants) EC50->In_Vivo Comparative_Analysis Comparative Analysis with Commercial Standards In_Vivo->Comparative_Analysis

References

Safety Operating Guide

Personal protective equipment for handling 4,5-Dichloro-6-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Dichloro-6-ethylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber).[1][2] Always inspect gloves for integrity before use.[1][2]
Body Protection Laboratory Coat and ApronA flame-resistant lab coat should be worn and fully buttoned.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter is recommended for solid compounds.[1][2]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of this compound should be conducted in a certified chemical fume hood.[2][4]

Step-by-Step Handling Protocol:

  • Preparation : Ensure the work area, ideally within a certified chemical fume hood, is clean and uncluttered.[1] Put on all required personal protective equipment as detailed in the table above.[1]

  • Weighing and Aliquoting : Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).[1][2] Handle the compound carefully to avoid the formation of dust or aerosols.[2][5]

  • Experimental Use : Keep containers tightly closed when not in use.[1][5] Avoid direct contact with the skin, eyes, and clothing.[1][2] Do not breathe in dust or vapors.[1]

  • Storage : Store the compound in a cool, dry, and well-ventilated place.[1][2][5] Keep containers tightly sealed.[1][5]

  • Post-Handling : Thoroughly clean the work area to prevent contamination.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1][2]

  • Disposal Method : Engage a licensed disposal company to handle the chemical waste. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Always follow national and local regulations for hazardous waste disposal.[5]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

A Receipt & Storage B Preparation (Don PPE) A->B C Handling in Fume Hood B->C D Experimentation C->D E Decontamination D->E F Waste Disposal D->F Collect Waste E->F G Post-Handling (Remove PPE, Wash Hands) E->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-6-ethylpyrimidine
Reactant of Route 2
4,5-Dichloro-6-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.